2-Methylsulfanylpyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-methylsulfanylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGNLKODEFUQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304315 | |
| Record name | 2-Methylsulfanylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-44-9 | |
| Record name | 1126-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylsulfanylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-depth Technical Guide: 2-Methylsulfanylpyrimidine-4-carboxylic Acid
CAS Number: 1126-44-9
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of 2-Methylsulfanylpyrimidine-4-carboxylic acid, a heterocyclic organic compound with applications as a key intermediate in the synthesis of various bioactive molecules. Due to the nature of this compound as a building block in chemical synthesis, publicly available data on its specific biological activities, detailed experimental protocols, and involvement in signaling pathways is limited. This guide compiles the available physicochemical data and contextualizes its potential applications based on the activities of structurally related pyrimidine derivatives.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1126-44-9 | Multiple Chemical Suppliers |
| Molecular Formula | C₆H₆N₂O₂S | Multiple Chemical Suppliers |
| Molecular Weight | 170.19 g/mol | Multiple Chemical Suppliers |
| Physical Form | Crystalline Powder | Thermo Scientific Acros[1] |
| Purity | ≥97% (HPLC) | Thermo Scientific Acros[1] |
Synthesis and Reactivity
The chemical reactivity of this compound is characteristic of its functional groups:
-
Carboxylic Acid: This group can undergo esterification or amidation, allowing for its conjugation to other molecules. This is a common strategy in medicinal chemistry to develop prodrugs or to link the scaffold to a targeting moiety.
-
Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can modulate the electronic properties and biological activity of the molecule.
-
Pyrimidine Ring: The aromatic ring system can be subject to various substitution reactions, although the existing substituents will direct the position of any new functional groups.
Potential Biological and Pharmacological Context
Direct experimental evidence for the biological activity of this compound is not extensively documented. However, the pyrimidine scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Therefore, this molecule is a valuable starting point for the synthesis of novel therapeutic agents.
Derivatives of pyrimidine and 2-(methylthio)pyrimidine have demonstrated a broad spectrum of activities, including:
-
Anticancer Activity: Pyrimidine analogues are a cornerstone of chemotherapy. The structural motif of this compound could be elaborated to design inhibitors of key enzymes in cancer progression.
-
Antiviral and Antimicrobial Agents: The pyrimidine ring is a core component of nucleosides, making its derivatives potent inhibitors of viral replication. There is also evidence of pyrimidine compounds possessing antibacterial and antifungal properties.
-
Enzyme Inhibition: Structurally related compounds have been investigated as inhibitors of various enzymes. For instance, some pyrimidine derivatives have been explored as xanthine oxidase inhibitors for the treatment of gout, while others show potential as dihydroorotate dehydrogenase (DHODH) inhibitors, which is relevant in autoimmune diseases and cancer.
It is important to note that while this compound serves as a versatile scaffold, its own pharmacological activity has not been extensively investigated.[2]
Logical Relationship for Synthetic Utility
The primary role of this compound is as a synthetic intermediate. The following diagram illustrates its logical position in a drug discovery workflow.
Caption: Workflow illustrating the use of this compound as a scaffold in drug discovery.
References
An In-depth Technical Guide to 2-(Methylthio)pyrimidine-4-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Methylthio)pyrimidine-4-carboxylic acid, a key heterocyclic building block in the development of novel therapeutic agents. This document details its chemical structure, properties, synthesis strategies, and its significant role as a scaffold in medicinal chemistry, particularly in the creation of tumor necrosis factor-alpha (TNF-α) inhibitors.
Chemical Structure and Properties
2-(Methylthio)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a methylthio group at the C2 position and a carboxylic acid group at the C4 position of the pyrimidine ring.
Chemical Structure:
Table 1: Physicochemical Properties of 2-(Methylthio)pyrimidine-4-carboxylic Acid
| Property | Value | Reference |
| CAS Number | 1126-44-9 | [1] |
| Molecular Formula | C₆H₆N₂O₂S | [1] |
| Molecular Weight | 170.19 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | |
| Purity | ≥98% (typical) | [1] |
| Melting Point | 208-210 °C (decomposes) |
Synthesis and Experimental Protocols
Experimental Protocol: One-Pot Synthesis of a 4-Pyrimidone-2-thioether Intermediate [2]
This protocol describes the synthesis of a key intermediate that can be further modified to yield 2-(Methylthio)pyrimidine-4-carboxylic acid.
-
Materials:
-
S-methylisothiouronium salt (e.g., iodide or sulfate) (1.1 equiv.)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (1.0 equiv.)
-
-
Procedure:
-
To a solution of S-methylisothiouronium salt and the β-ketoester in 2-MeTHF (0.33 M with respect to the ketoester) at 0 °C, add DIPEA dropwise.
-
Stir the reaction mixture at 0 °C for 18 hours.
-
Add TfOH dropwise to the reaction mixture.
-
Heat the reaction to 50 °C over 30 minutes and stir for an additional 3-5 hours.
-
Upon completion, the reaction is worked up using standard aqueous extraction procedures, and the product is purified by crystallization or column chromatography.
-
-
Note: The resulting product would be an ester derivative which can be hydrolyzed to the final carboxylic acid using standard basic or acidic hydrolysis conditions.
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 2-(Methylthio)pyrimidine-4-carboxylic acid.
Role in Drug Discovery and Development
2-(Methylthio)pyrimidine-4-carboxylic acid serves as a crucial scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, analgesic, antifungal, and anticancer agents.[3][4]
Inhibition of Tumor Necrosis Factor-Alpha (TNF-α)
A significant application of this pyrimidine scaffold is in the development of inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5] Overproduction of TNF-α is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[6]
Table 2: Biological Activities of 2-(Methylthio)pyrimidine Derivatives
| Derivative Class | Biological Activity | Therapeutic Area | Reference |
| N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas | TNF-α Synthesis Inhibition | Anti-inflammatory | [5] |
| 2-Methylthio-1,4-dihydropyrimidines | Analgesic | Pain Management | |
| Substituted Pyrimidine Carboxamides | Antifungal | Infectious Diseases | |
| General Pyrimidine Derivatives | Anticancer | Oncology | [3] |
TNF-α Signaling Pathway
TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, on the surface of target cells. This binding initiates a cascade of intracellular signaling events that ultimately lead to the activation of transcription factors such as NF-κB and AP-1.[7] These transcription factors then drive the expression of genes involved in inflammation, immunity, and apoptosis.[7] Inhibitors derived from 2-(Methylthio)pyrimidine-4-carboxylic acid can interfere with this pathway, thereby reducing the inflammatory response.
Diagram 2: Simplified TNF-α Signaling Pathway
Caption: Overview of the TNF-α signaling cascade leading to inflammation.
Spectroscopic Data
While a dedicated spectrum for 2-(Methylthio)pyrimidine-4-carboxylic acid is not provided in the searched literature, data for structurally similar compounds can offer insights into the expected spectral characteristics. For instance, the ¹H NMR spectrum of the related 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid would show characteristic signals for the methylthio protons and the pyrimidine ring proton.[8] Similarly, ¹H and ¹³C NMR data for various 2-methylthio-1,4-dihydropyrimidines have been reported and can be used for comparative purposes.
Conclusion
2-(Methylthio)pyrimidine-4-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its pyrimidine core, substituted with a reactive carboxylic acid and a modifiable methylthio group, provides a robust platform for the synthesis of diverse and complex molecules. The demonstrated success of its derivatives as potent inhibitors of TNF-α highlights the therapeutic potential of this scaffold. Further exploration of this compound and its analogues is warranted to unlock new therapeutic opportunities in the treatment of inflammatory diseases, cancer, and other conditions.
References
- 1. appretech.com [appretech.com]
- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Development of N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas as orally active inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor necrosis factor as a pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR spectrum [chemicalbook.com]
Physicochemical Properties of 2-Methylsulfanylpyrimidine-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylsulfanylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows to support research and development activities.
Core Physicochemical Data
The known and predicted physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for guiding its development as a potential therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂S | |
| Molecular Weight | 170.19 g/mol | Experimental[1] |
| Melting Point | 208-210 °C | Experimental |
| Boiling Point | 378.4 ± 15.0 °C | Predicted |
| pKa (acidic) | 3.25 (predicted) | Prediction |
| pKa (basic) | -1.13 (predicted) | Prediction |
| LogP | 1.14 (predicted) | Prediction |
| Aqueous Solubility | logS: -1.83 (predicted) | Prediction |
| 0.27 mg/mL (predicted) | Prediction | |
| 1.59 mM (predicted) | Prediction |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Procedure:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
Determination of Acid Dissociation Constant (pKa)
The pKa of an ionizable compound like this compound can be determined by potentiometric titration.
Procedure:
-
A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method is the traditional and a reliable method for the experimental determination of LogP.
Procedure:
-
Equal volumes of n-octanol and water are pre-saturated with each other by vigorous shaking, followed by separation of the two phases.
-
A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
The solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
The funnel is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Aqueous Solubility Determination
The equilibrium solubility of a compound in water can be determined by the shake-flask method.
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a sealed container.
-
The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The solubility is expressed in units such as mg/mL or mol/L.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the physicochemical properties and potential applications of this compound.
Biological Context and Potential Applications
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2][3][4][5] The structural motif of 2-methylsulfanylpyrimidine, in particular, has been investigated for various therapeutic applications.
Studies on related pyrimidine derivatives suggest that this compound could be a candidate for screening in the following areas:
-
Anticancer Activity: Numerous pyrimidine-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-tumor properties.[2][6] Additionally, 2-sulfonylpyrimidines, which can be synthesized from 2-methylsulfanyl precursors, have shown anticancer activity, particularly in cells with compromised p53.[7]
-
Antimicrobial Activity: The pyrimidine core is present in many antimicrobial agents. Thioether derivatives of pyrimidines have been shown to possess antibacterial and antifungal properties.[8] Carboxylic acids themselves can exhibit antimicrobial effects.[9]
-
Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[10][11][12][13][14]
The physicochemical properties outlined in this guide, such as its predicted LogP and solubility, will be critical in determining the compound's potential for oral bioavailability and its ability to reach target tissues, thus influencing its efficacy in these potential therapeutic areas. Further biological screening is warranted to elucidate the specific activities and mechanisms of action of this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Antitumor activity of novel N-sulfonylpyrimidine derivatives on the growth of anaplastic mammary carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 7. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 9. Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Buzmakova | Drug development & registration [pharmjournal.ru]
- 12. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylsulfanylpyrimidine-4-carboxylic acid molecular weight and formula
Technical Data Sheet: 2-Methylsulfanylpyrimidine-4-carboxylic Acid
Abstract
This document provides core technical data on this compound, a heterocyclic organic compound. The primary focus of this guide is to furnish researchers, scientists, and professionals in drug development with essential physicochemical properties, specifically its molecular formula and molecular weight. All quantitative data is presented in a structured format for clarity and ease of use.
Chemical Identity and Properties
This compound is a pyrimidine derivative characterized by a methylsulfanyl group at the second position and a carboxylic acid group at the fourth position of the pyrimidine ring.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. This data is crucial for a variety of applications, including stoichiometric calculations in chemical reactions, analytical characterization, and computational modeling.
| Identifier | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 2-(Methylthio)-4-pyrimidinecarboxylic acid, 2-(Methylthio)pyrimidine-4-carboxylic acid | [1] |
| CAS Number | 1126-44-9 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂S | [1][2] |
| Molecular Weight | 170.19 g/mol | [2] |
| Alternate Molecular Weight | 170.191 g/mol | [1] |
Logical Relationship of Chemical Data
The following diagram illustrates the logical flow from the compound's name to its fundamental physicochemical properties. This visualization provides a clear and simple representation of the data hierarchy.
Caption: Data Hierarchy for this compound.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the synthesis or analysis of this compound, as well as its involvement in specific signaling pathways, are beyond the scope of this particular technical data sheet. Such information would be highly dependent on the specific research context or application (e.g., its use as a reagent, a building block in organic synthesis, or a potential bioactive agent). For researchers interested in these aspects, a thorough literature search in chemical and biomedical databases is recommended.
Disclaimer: The information provided in this document is intended for research and development purposes only. It is not for human or veterinary use. Users should consult relevant safety data sheets (SDS) before handling this chemical.
References
An In-depth Technical Guide to the Synthesis of Pyrimidine-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic pathways for obtaining pyrimidine-4-carboxylic acid derivatives. The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds, including anticancer and antiviral agents.[1][2] This document details various synthetic strategies, presents quantitative data in a comparative format, and provides exemplary experimental protocols for key reactions.
Core Synthetic Strategies
The construction of the pyrimidine ring, particularly with a carboxylic acid moiety at the C4 position, can be achieved through several strategic approaches. These methodologies often involve the condensation of a three-carbon (C-C-C) fragment with an N-C-N unit, such as amidines, ureas, or guanidines.[3] Recent advancements have focused on improving efficiency, selectivity, and sustainability through multicomponent reactions, novel catalytic systems, and diverse cycloaddition strategies.[4][5]
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient route to complex pyrimidine derivatives in a single pot, minimizing waste and purification steps.[6][7] These reactions are particularly valuable in generating compound libraries for drug discovery.
A prevalent MCR strategy involves the condensation of an aldehyde, an active methylene compound (like a β-ketoester or malononitrile), and an amidine or its equivalent.[8] Variations of this approach, such as the Biginelli reaction, are widely used for the synthesis of related dihydropyrimidinones.[5]
Illustrative MCR Pathway:
Caption: General workflow for a three-component synthesis of pyrimidine derivatives.
Iridium-catalyzed multicomponent synthesis has emerged as a sustainable method, utilizing alcohols as building blocks.[6] This process involves a sequence of condensation and dehydrogenation steps to construct the aromatic pyrimidine ring.[6]
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| PN5P-Ir-pincer complex | Amidines and up to three different alcohols | Alkyl or aryl pyrimidines | up to 93% | [6] |
| NH4I | Ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal | Substituted pyrimidines | Acceptable yields | [9] |
| ZnCl2 | Functionalized enamines, triethyl orthoformate, and ammonium acetate | 4,5-disubstituted pyrimidines | Good | [9] |
Cycloaddition Reactions
Cycloaddition reactions provide a powerful tool for constructing the pyrimidine ring with control over regioselectivity. These reactions can be categorized based on the number of atoms contributed by each component to the final ring.
-
[4+2] Cycloadditions (Diels-Alder Type): Inverse electron-demand Diels-Alder (IEDDA) reactions are particularly effective.[10] In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile (e.g., an enamine) to form a bicyclic intermediate that subsequently rearranges to the pyrimidine ring through the extrusion of a small molecule.[4][10]
[4+2] Cycloaddition Pathway:
Caption: Inverse electron-demand Diels-Alder reaction for pyrimidine synthesis.
-
[3+3] Cycloadditions: This strategy involves the reaction of a three-atom component with another three-atom fragment. For example, β-alkynyl-N-sulfonyl ketenimines can undergo a copper-catalyzed [3+3] cycloaddition with hydrazides or imidamides to yield 4-iminopyrimidines.[4]
-
Other Cycloadditions: Various other cycloaddition strategies, such as [5+1] and [2+2+1+1] annulations, have also been developed to access diverse pyrimidine scaffolds.[4]
Metal-Catalyzed Synthesis
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrimidines.[11][12] These methods often proceed under milder conditions and with higher selectivity than traditional approaches.
Copper and iron catalysts are commonly employed. For instance, copper(II) can catalyze the cycloaddition of alkynes with nitrogen-containing molecules like amidines and guanidines.[4] Iron-catalyzed cyclization of α,β-unsaturated ketones and amidines provides an efficient route to highly substituted pyrimidines.[11]
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Cu(II) triflate | Propargyl alcohols and amidine | 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines | Good | [4] |
| Iron catalyst | α,β-unsaturated ketones and amidines | Highly substituted pyrimidines | up to 95% | [11] |
| Ruthenium complex | Alcohols, ammonia, and an amidine | Substituted pyrimidines | Good | [13] |
Synthesis from Acyclic Precursors
The classical approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine.[3] This method remains a fundamental and widely used strategy. For the synthesis of pyrimidine-4-carboxylic acid derivatives, a β-keto ester or a related dicarbonyl compound bearing a carboxylic acid or ester group is a common starting material.[14]
Classical Synthesis Pathway:
Caption: Classical condensation pathway for pyrimidine ring formation.
Experimental Protocols
Protocol 1: Synthesis of 4-Pyrimidinecarboxylic acid via Oxidation of 4-Methylpyrimidine[15]
This two-step protocol describes the synthesis of the parent 4-pyrimidinecarboxylic acid.
Step 1: Synthesis of 4-Methylpyrimidine
A mixture of formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol) is heated to 175°C in a three-neck flask equipped with a Liebig condenser. 4,4-Dimethoxybutan-2-one (128.3 g, 0.874 mol) is added dropwise over 7 hours, and the reaction mixture is stirred at the same temperature for an additional 2 hours. The reaction temperature is then lowered to 135°C. After cooling to room temperature, 1 M sodium hydroxide (130 mL) is added, and the mixture is continuously extracted with chloroform. The combined organic layers are dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation (55-65°C, 72 Torr) to yield 4-methylpyrimidine as a colorless liquid (43.33 g, 53% yield).[15]
Step 2: Oxidation to 4-Pyrimidinecarboxylic acid
To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL), selenium dioxide (76.0 g, 0.685 mol) is added. The mixture is stirred at 55-60°C for 2 hours, then at 85-90°C for 3 hours. After cooling to room temperature overnight, the mixture is filtered, and the residue is washed with pyridine (50 mL). The filtrate is evaporated to dryness. The resulting solid is washed with water (20 mL) and diethyl ether (50 mL) and dried under vacuum to afford 4-pyrimidinecarboxylic acid as a brown solid (31.2 g, 55% yield), which can be used without further purification.[15]
Protocol 2: Multicomponent Synthesis of a Pyrimidinone Derivative[8]
This protocol illustrates a microwave-assisted, three-component synthesis.
A mixture of an aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), benzamidine hydrochloride (1.0 mmol), and potassium carbonate (2.0 mmol) in water (10 mL) is placed in a microwave vial. The reaction mixture is irradiated in a microwave reactor at 300W and 100°C for 20 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to afford the desired pyrimidinone derivative.[8]
Conclusion
The synthesis of pyrimidine-4-carboxylic acid derivatives is a dynamic field of research, driven by the quest for novel therapeutic agents.[16][17][18] The methodologies outlined in this guide, from classical condensation reactions to modern multicomponent and metal-catalyzed strategies, provide a robust toolbox for chemists in academia and industry. The choice of a specific pathway will depend on factors such as the desired substitution pattern, substrate availability, and the need for efficiency and sustainability. The continued development of innovative synthetic methods will undoubtedly lead to the discovery of new pyrimidine-based drugs with improved efficacy and safety profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 11. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds [mdpi.com]
- 12. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. Page loading... [wap.guidechem.com]
- 16. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
The Dawn of a New Era in Therapeutics: A Technical Guide to Substituted Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidines represent a cornerstone in modern medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. From their fundamental role as constituents of nucleic acids to their application in highly targeted cancer therapies, the versatility of the pyrimidine scaffold is unparalleled. This technical guide provides an in-depth exploration of the discovery and significance of substituted pyrimidine compounds, with a focus on their applications in oncology. We delve into the quantitative data underpinning their efficacy, detailed experimental methodologies for their synthesis and evaluation, and the intricate signaling pathways they modulate.
The Rise of Pyrimidine-Based Kinase Inhibitors in Oncology
The discovery that many cancers are driven by the aberrant activity of protein kinases has revolutionized oncology. Substituted pyrimidines have emerged as a "privileged scaffold" in the design of kinase inhibitors, owing to their ability to mimic the hydrogen bonding interactions of the adenine base of ATP, the natural substrate for kinases. This has led to the development of highly potent and selective drugs targeting key oncogenic kinases.
Targeting Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its dysregulation through mutation or overexpression is a hallmark of several cancers, including non-small-cell lung cancer (NSCLC).[2] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have been developed to block the ATP-binding site of the kinase domain, thereby inhibiting its downstream signaling.[3][4]
Quantitative Data: In Vitro Efficacy of Pyrimidine-Based EGFR Inhibitors
| Compound | Target(s) | Cell Line(s) | IC50 (nM) | Reference(s) |
| Osimertinib | EGFR (T790M mutant) | - | <0.5 | [5] |
| Compound 31r | EGFR (19del/T790M/C797S) | Ba/F3 | <0.5 | [5] |
| BI-4020 | EGFR (19del/T790M/C797S) | - | Subnanomolar | [5] |
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy.[6][7] Several pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors.
Quantitative Data: In Vitro Efficacy of Pyrimidine-Based VEGFR-2 Inhibitors
| Compound | Target(s) | Cell Line(s) | IC50 (µM) | Reference(s) |
| Compound 7d | VEGFR-2 | A549, HepG2 | 9.19, 11.94 | [6] |
| Compound 9s | VEGFR-2 | A549, HepG2 | 13.17, 18.21 | [6] |
| Compound 13n | VEGFR-2 | A549, HepG2 | 11.94, 15.32 | [6] |
| Pazopanib | VEGFR-2 | A549, HepG2 | 21.18, 36.66 | [6] |
| Compound SP2 | VEGFR-2 | HT-29, COLO-205 | 4.07, 4.98 | [8] |
Foundational Pyrimidine Antimetabolites: The 5-Fluorouracil Story
Long before the era of targeted therapies, substituted pyrimidines were making their mark as anticancer agents. 5-Fluorouracil (5-FU), a synthetic pyrimidine analogue, has been a mainstay of chemotherapy for over six decades.[9] Its mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in the synthesis of pyrimidine nucleotides, thereby disrupting DNA replication and repair.[10]
Quantitative Data: In Vitro Cytotoxicity of 5-Fluorouracil
| Compound | Cell Line(s) | Assay | IC50 (µM) | Reference(s) |
| 5-Fluorouracil | A549 | MTT (24h) | 0.42 | [11] |
| 5-Fluorouracil | A549 | MTT (3 days) | Not specified | [11] |
Experimental Protocols
General Synthesis of Substituted Pyrimidines
The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine derivative. The following is a general procedure that can be adapted for the synthesis of various pyrimidine cores.
Protocol: Synthesis of a Dihydropyrimidine Derivative
-
Reaction Setup: To a solution of an appropriate chalcone (1 mmol) and a substituted guanidine hydrochloride (1.2 mmol) in ethanol (20 mL), add potassium hydroxide (2 mmol).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified pyrimidine derivative.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific protein kinase.
Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase enzyme, a specific peptide substrate, and ATP in an appropriate assay buffer. Add this mixture to the wells containing the compounds.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13][14]
Visualizing the Molecular Mechanisms
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by substituted pyrimidine inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling and Inhibition.
Experimental Workflows
Caption: Kinase Inhibition Assay Workflow.
Conclusion
The journey of substituted pyrimidines from fundamental building blocks of life to precision medicines is a testament to the power of medicinal chemistry. Their inherent versatility and amenability to chemical modification have enabled the development of a multitude of drugs that have significantly impacted human health. The continued exploration of novel pyrimidine derivatives, guided by a deeper understanding of disease biology and structure-based drug design, promises to deliver the next generation of innovative therapies for a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to advancing this exciting and impactful field.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]
- 9. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methylsulfanylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 2-Methylsulfanylpyrimidine-4-carboxylic acid, offering a detailed interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and related pyrimidine derivatives.
Data Presentation
The expected spectroscopic data for this compound is summarized below. These values are predicted based on the analysis of its constituent functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Singlet, broad | 1H | COOH |
| ~8.9 | Doublet | 1H | H6 |
| ~7.6 | Doublet | 1H | H5 |
| ~2.6 | Singlet | 3H | S-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~172 | Quaternary | COOH |
| ~168 | Quaternary | C2 |
| ~158 | CH | C6 |
| ~157 | Quaternary | C4 |
| ~120 | CH | C5 |
| ~14 | CH₃ | S-CH₃ |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| 1725-1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1475 | Medium-Weak | Aromatic C=C and C=N stretching |
| 1320-1210 | Medium | C-O stretch |
| ~920 | Broad, Medium | O-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 170 | Molecular ion [M]⁺ |
| 153 | [M - OH]⁺ |
| 125 | [M - COOH]⁺ |
| 123 | [M - SCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1] The solution is then filtered into an NMR tube.
-
¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[2] The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region (10-13 ppm).[3]
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher.[4] The spectrum is proton-decoupled to simplify the signals to singlets for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected in the 160-185 ppm region.[5]
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[6] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a transparent disk.[6]
-
Data Acquisition : The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.[7] The characteristic broad O-H stretch of the carboxylic acid dimer is expected between 3300 and 2500 cm⁻¹, and a strong C=O stretch should appear around 1700 cm⁻¹.[8][9]
2.3 Mass Spectrometry (MS)
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, and a suitable ionization technique, such as Electron Impact (EI), is used.
-
Data Acquisition : The mass spectrometer is set to scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments. High-resolution mass spectrometry can be used to determine the elemental composition.
-
Fragmentation Analysis : The fragmentation pattern is analyzed to confirm the structure. For a carboxylic acid, characteristic losses include the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[5][10] Fragmentation of the pyrimidine ring can also be observed.[11]
Visualization
Diagram 1: Spectroscopic Interpretation Workflow
Caption: Workflow for structural elucidation using spectroscopic data.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, comparison with an authenticated reference standard is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. article.sapub.org [article.sapub.org]
An In-depth Technical Guide on the Solubility and Stability of 2-Methylsulfanylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Methylsulfanylpyrimidine-4-carboxylic acid based on existing data for structurally related compounds and established scientific principles. Specific experimental data for this compound is limited in publicly available literature. The experimental protocols provided are standardized methods for determining these properties.
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. An understanding of its solubility and stability is fundamental for its development, influencing formulation, bioavailability, and storage. This guide outlines the available physicochemical data, provides detailed experimental protocols for its determination, and visualizes relevant chemical and biological pathways.
Physicochemical Properties
Quantitative data for this compound is sparse. The following table summarizes the available information and provides data for the closely related analogue, Pyrimidine-4-carboxylic acid, for comparative purposes.
| Property | This compound | Pyrimidine-4-carboxylic acid (Analogue) |
| Molecular Formula | C₆H₆N₂O₂S | C₅H₄N₂O₂ |
| Molecular Weight | 170.19 g/mol | 124.1 g/mol |
| Melting Point | 208-210 °C (decomposes)[1] | Not Available |
| Solubility in Ethanol | Data not available | ~0.25 mg/mL[2] |
| Solubility in DMSO | Data not available | ~20 mg/mL[2] |
| Solubility in Dimethyl Formamide (DMF) | Data not available | ~2 mg/mL[2] |
| Solubility in PBS (pH 7.2) | Data not available | ~1 mg/mL[2] |
| Storage Stability | Data not available | ≥4 years at -20°C (as a solid)[2] |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH levels, ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Sample Preparation: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose the solid compound and its solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Thermal Stability: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).
-
Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates a plausible synthetic route for this compound, adapted from known methods for similar pyrimidine derivatives.
Caption: Proposed synthesis of this compound.
Pyrimidine Metabolism Pathway
As a pyrimidine derivative, this compound would likely be metabolized through pathways involved in pyrimidine catabolism.
Caption: Overview of the pyrimidine catabolism pathway.
References
Exploring Analogs of 2-Methylsulfanylpyrimidine-4-carboxylic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the synthesis, biological evaluation, and potential mechanisms of action of structural analogs of 2-methylsulfanylpyrimidine-4-carboxylic acid. This core scaffold is a key building block in medicinal chemistry, offering versatile sites for chemical modification to explore a wide range of therapeutic applications. This document provides a consolidated resource of synthetic methodologies, quantitative biological data, and detailed experimental protocols to facilitate further research and development in this promising area.
Core Structures and Synthetic Strategies
The exploration of analogs of this compound primarily focuses on modifications at the 2-, 4-, and 5-positions of the pyrimidine ring. Key analogs include those with oxidized sulfur moieties, and substitutions at the 4-position with hydroxyl or methoxy groups, and at the 5-position with an amino group. The ethyl ester of 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a versatile intermediate for the synthesis of many of these derivatives.[1][2][3][4]
Synthesis of Key Intermediates and Analogs
A general synthetic approach involves the condensation of S-methylisothiourea with a substituted three-carbon component to form the pyrimidine ring, followed by functional group interconversions.
Experimental Protocol: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate [1]
This protocol describes a two-step procedure for the synthesis of a key intermediate.
-
Step 1: Condensation to form 4-oxopyrimidine sodium salt. S-methylisothiourea is condensed with diethyl ethoxymethylene malonate in the presence of a base.
-
Step 2: Chlorination. The resulting 4-oxopyrimidine sodium salt is treated with phosphorous oxychloride (POCl₃) under reflux conditions to yield ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
This chloro-derivative can then be used to introduce various nucleophiles at the 4-position. For instance, reaction with sodium methoxide yields the 4-methoxy analog, while hydrolysis can afford the 4-hydroxy derivative.
Experimental Protocol: Synthesis of 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester [5]
This procedure outlines the synthesis of a related pyrimidine derivative.
-
Equimolar amounts of ethyl 2-acetyl-3-ethoxy-2-propenoate, ((amino(imino)methyl)-sulfanyl)methane, and triethylamine are dissolved in ethanol.
-
The reaction mixture is stirred at reflux for 48 hours.
-
The mixture is then concentrated and diluted with water.
-
The biphasic mixture is extracted with dichloromethane (DCM).
-
The organic extract is washed with water, dried, filtered, and concentrated.
-
The final product is purified by crystallization from ethanol/water.[5]
Biological Activities of Pyrimidine-4-carboxylic Acid Analogs
Derivatives of the pyrimidine-4-carboxylic acid scaffold have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents. The mechanism of action often involves the inhibition of essential enzymes or interference with key cellular processes.
Antimicrobial Activity
Pyrimidine analogs have shown promise as inhibitors of bacterial growth. Two primary mechanisms of action have been identified: inhibition of dihydrofolate reductase (DHFR) and disruption of bacterial cell division.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids.[6][7] Inhibition of this enzyme disrupts DNA synthesis and repair, leading to bacterial cell death. Many known DHFR inhibitors feature a 2,4-diaminopyrimidine core.[6][8][9]
Inhibition of Bacterial Cell Division: Another key target for pyrimidine-based antimicrobials is the FtsZ protein.[10][11][12] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that initiates bacterial cell division. Inhibition of FtsZ polymerization leads to filamentation and ultimately cell death.[10][11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilution of Test Compound: The pyrimidine analog is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The anticancer potential of pyrimidine derivatives stems from their ability to interfere with various signaling pathways crucial for cancer cell proliferation and survival.
Kinase Inhibition: Many pyrimidine-based compounds act as inhibitors of protein kinases, which are key regulators of cell growth, differentiation, and survival.[13] For example, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[13] Others have been designed to target specific mutant forms of the Epidermal Growth Factor Receptor (EGFR), a strategy employed in the treatment of non-small cell lung cancer.[2][13]
Induction of Apoptosis: 2-Sulfonylpyrimidine derivatives have been shown to exhibit anticancer activity, particularly in cells with mutated or inactivated p53, a critical tumor suppressor protein.[14] These compounds can act as mild thiol alkylators, leading to the stabilization of mutant p53 and the upregulation of p53 target genes involved in apoptosis, such as p21 and PUMA.[14] This can also lead to an increase in reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, contributing to p53-independent cell death.[14]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[13][15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrimidine analog for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[13]
Data Summary
The following tables summarize the structural information and reported biological activities of key analogs of this compound and related derivatives.
Table 1: Structural Analogs of this compound
| Compound Name | Structure | Modifications from Core |
| This compound | CS(=O)(=O)c1ccc(C(=O)O)nc1 | Core Compound |
| 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid | CS(=O)(=O)c1ncc(C(=O)O)cn1 | Oxidation of methylsulfanyl group |
| 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | CSc1nc(O)c(C(=O)O)cn1 | Hydroxyl group at C4, Carboxyl at C5 |
| 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | COc1nc(SC)ncc1C(=O)O | Methoxy group at C4, Carboxyl at C5 |
| 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid | CSc1nc(N)c(C(=O)O)cn1 | Amino group at C5 |
Table 2: Reported Biological Activities of Pyrimidine Derivatives (Qualitative)
| Derivative Class | Biological Activity | Target/Mechanism of Action (if specified) |
| 2,4-Diaminopyrimidines | Antibacterial | Dihydrofolate Reductase (DHFR) Inhibition |
| Thiophenyl-pyrimidines | Antibacterial | FtsZ Polymerization Inhibition |
| 2-Sulfonylpyrimidines | Anticancer | p53 Stabilization, ROS Induction |
| Pyrido[2,3-d]pyrimidines | Anticancer | PIM-1 Kinase Inhibition |
| 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones | Anticancer | Tyrosine Kinase Inhibition |
Note: Quantitative data (MIC, IC50) for the direct, simple analogs of this compound is limited in the public domain and requires further dedicated screening.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clear understanding of the molecular mechanisms and research processes involved in the study of these compounds.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse biological activities associated with this class of compounds make them attractive candidates for further investigation. Future research should focus on the systematic synthesis and screening of a broader range of analogs to establish clear structure-activity relationships. In particular, obtaining quantitative biological data for simpler, direct analogs is crucial for understanding the foundational pharmacology of this scaffold. Elucidating the specific molecular targets and signaling pathways will be instrumental in optimizing the potency and selectivity of these compounds for development into next-generation antimicrobial and anticancer drugs.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. csnvchem.com [csnvchem.com]
- 5. 4-METHYL-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.csic.es [digital.csic.es]
- 13. benchchem.com [benchchem.com]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
The Cornerstone of Life: A Technical Guide to the Fundamental Chemistry of the Pyrimidine Ring System
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in chemistry and biology. Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins, and a vast array of pharmaceuticals. This technical guide provides an in-depth exploration of the core chemistry of the pyrimidine system, including its structure, reactivity, synthesis, and biological significance, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical and Spectroscopic Properties
The electronic and structural properties of the pyrimidine ring are crucial to its chemical behavior and biological function. The presence of two electronegative nitrogen atoms at the 1 and 3 positions results in a π-deficient system, influencing its basicity, aromaticity, and reactivity.
Physicochemical Properties
The key physicochemical properties of pyrimidine and its biologically significant derivatives are summarized in the table below. Pyrimidine is a much weaker base than pyridine (pKa of conjugate acid ≈ 5.23) due to the inductive effect of the second nitrogen atom.[1][2]
| Property | Pyrimidine | Uracil | Cytosine | Thymine |
| Formula | C₄H₄N₂ | C₄H₄N₂O₂ | C₄H₅N₃O | C₅H₆N₂O₂ |
| Molar Mass ( g/mol ) | 80.09 | 112.09 | 111.10 | 126.12 |
| Melting Point (°C) | 20-22 | 335 (decomposes) | 320-325 (decomposes) | 316-317 |
| Boiling Point (°C) | 123-124 | N/A | N/A | N/A |
| pKa (conjugate acid) | 1.23[2] | ~ -3.4 | 4.6 | ~ -3.0 |
| pKa (acidic proton) | N/A | 9.5 | 12.2 | 9.9 |
| Dipole Moment (Debye) | 2.33 | 3.9 | 7.1 | 3.8 |
Structural Parameters
The geometry of the pyrimidine ring has been determined by X-ray crystallography. The bond lengths and angles deviate slightly from a perfect hexagon due to the presence of the nitrogen atoms.
| Parameter | Bond | Length (Å)[3] | Angle | Value (°)[3] |
| Bond Lengths | N1-C2 | 1.336 | Bond Angles | C6-N1-C2 |
| C2-N3 | 1.332 | N1-C2-N3 | ||
| N3-C4 | 1.335 | C2-N3-C4 | ||
| C4-C5 | 1.390 | N3-C4-C5 | ||
| C5-C6 | 1.386 | C4-C5-C6 | ||
| C6-N1 | 1.334 | C5-C6-N1 |
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of pyrimidine derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λmax, nm) |
| Pyrimidine | H2: 9.26, H4/H6: 8.78, H5: 7.36[4] | C2: 157.4, C4/C6: 156.9, C5: 121.7[5] | 243 (in ethanol) |
| Uracil | H5: 5.8, H6: 7.7 (in DMSO-d₆) | C2: 152.1, C4: 164.5, C5: 102.1, C6: 142.3 (in DMSO-d₆)[5] | 259 (pH 7) |
| Cytosine | H5: 5.9, H6: 7.6 (in D₂O) | C2: 158.0, C4: 167.1, C5: 97.2, C6: 142.9 (in D₂O)[6] | 267 (pH 7) |
| Thymine | H6: 7.5, CH₃: 1.8 (in D₂O) | C2: 152.5, C4: 165.2, C5: 110.1, C6: 138.4, CH₃: 12.5 (in D₂O)[6] | 267 (pH 7) |
Reactivity of the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring governs its reactivity. It is generally resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack.
-
Electrophilic Aromatic Substitution : This is difficult due to the deactivating effect of the two nitrogen atoms.[2] When it does occur, substitution is directed to the C5 position, which is the most electron-rich carbon. Halogenation, nitration, and sulfonation can be achieved, often requiring harsh conditions or the presence of activating groups.
-
Nucleophilic Aromatic Substitution : The pyrimidine ring is activated towards nucleophilic attack, particularly at the C2, C4, and C6 positions.[2] Halogenated pyrimidines are common substrates for the introduction of various nucleophiles such as amines, alkoxides, and thiolates.
-
Tautomerism : Hydroxy and amino-substituted pyrimidines, such as uracil, thymine, and cytosine, exhibit tautomerism. The keto-enol and amino-imino tautomeric equilibria are fundamental to their biological function, particularly in the context of DNA base pairing. The keto and amino forms are overwhelmingly favored in aqueous solutions.
Synthesis of the Pyrimidine Ring System
A variety of synthetic methods have been developed for the construction of the pyrimidine ring. A common strategy involves the condensation of a C-C-C unit with an N-C-N unit.
Principal Synthesis
The most general method for pyrimidine synthesis involves the reaction of a 1,3-dicarbonyl compound with an amidine.[7] This approach allows for the formation of a wide range of substituted pyrimidines.
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[8][9] This reaction is of significant importance in medicinal chemistry for the generation of diverse libraries of compounds.
This protocol describes the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Anisaldehyde (1.36 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
Procedure:
-
A mixture of anisaldehyde, ethyl acetoacetate, and urea is prepared in a 50 mL round-bottom flask.
-
Ethanol is added as the solvent, followed by the catalytic amount of concentrated hydrochloric acid.
-
The reaction mixture is heated to reflux with constant stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product that precipitates is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from ethanol to yield the pure dihydropyrimidinone.
Expected Yield: 70-80%
Biological Significance and Signaling Pathways
Pyrimidine derivatives are of paramount importance in biological systems. Cytosine, thymine, and uracil are the building blocks of DNA and RNA, carrying the genetic code.[10] The pyrimidine scaffold is also found in many coenzymes, such as thiamine (vitamin B1). Furthermore, a vast number of synthetic pyrimidine derivatives have been developed as therapeutic agents with a wide range of activities, including anticancer, antiviral, and antibacterial properties.[10]
De Novo Pyrimidine Biosynthesis
The cellular synthesis of pyrimidine nucleotides occurs through the de novo pathway, which assembles the pyrimidine ring from simple precursors such as bicarbonate, aspartate, and glutamine.[10] This pathway is a key target for the development of anticancer and immunosuppressive drugs.
Caption: Key steps in the de novo pyrimidine biosynthesis pathway.
Experimental and Synthetic Workflows
The synthesis and characterization of pyrimidine derivatives follow a logical workflow, from the initial reaction setup to the final structural elucidation.
Caption: A generalized workflow for the Biginelli reaction.
This guide provides a foundational understanding of the chemistry of the pyrimidine ring system. The rich reactivity and biological importance of pyrimidines will continue to inspire research and development in medicinal chemistry and materials science for the foreseeable future.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjarr.com [wjarr.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Substituted pyrimidine-5-carboxylic esters are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development.[1] The pyrimidine core is a fundamental scaffold found in numerous biologically active molecules, including several approved drugs. The nature of the substituent at the 2-position of the pyrimidine ring plays a crucial role in determining the pharmacological properties of these compounds, making the development of efficient and versatile synthetic routes to these molecules a key area of research.[1] These compounds have shown a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3][4][5] This document provides detailed protocols for two robust and widely used methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Method 1: Synthesis via Condensation of an Activated Propen-1-olate Salt with Amidinium Salts
This method offers a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, particularly those lacking a substituent at the 4-position, which can be challenging to synthesize via other methods.[6] The key intermediate, sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, is a stable salt that reacts readily with a variety of amidinium salts to afford the desired pyrimidine derivatives in good to excellent yields.[6]
Experimental Protocol
Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[1][2]
-
Stir the reaction mixture at room temperature for 12-16 hours.[1][2]
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with diethyl ether.
-
Dry the solid under vacuum to yield sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate as a stable white solid.
Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amidinium salt (1.1 eq).[2]
-
Heat the reaction mixture to the temperature specified in Table 1 and stir for the indicated time.
-
Cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-substituted pyrimidine-5-carboxylic ester.[2]
Data Presentation
| Entry | R-group of Amidinium Salt | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 100 | 1 | 85 |
| 2 | 4-Chlorophenyl | 100 | 1 | 82 |
| 3 | 4-Methoxyphenyl | 100 | 1.5 | 88 |
| 4 | 2-Thienyl | 100 | 1 | 75 |
| 5 | Methyl | 80 | 2 | 65 |
| 6 | Ethyl | 80 | 2 | 68 |
Table 1: Representative yields for the synthesis of various 2-substituted pyrimidine-5-carboxylic esters using Method 1. Yields are based on the starting sodium salt.
Experimental Workflow
Method 2: Biginelli Reaction
The Biginelli reaction is a classic one-pot, three-component condensation reaction that provides access to dihydropyrimidones, which can be subsequently oxidized to the corresponding pyrimidines. This method is particularly useful for generating highly functionalized pyrimidine derivatives.
Experimental Protocol
One-Pot Synthesis of Dihydropyrimidinones
-
In a round-bottom flask, combine the aryl aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3).
-
The reaction can be performed solvent-free or in a solvent such as ethanol or acetonitrile.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Oxidation to 2-Substituted Pyrimidine-5-Carboxylic Esters
-
Dissolve the synthesized dihydropyrimidinone in a suitable solvent (e.g., acetic acid, DMF).
-
Add an oxidizing agent (e.g., nitric acid, DDQ, or ceric ammonium nitrate).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2-substituted pyrimidine-5-carboxylic ester.
Data Presentation
| Entry | Aldehyde | β-Ketoester | (Thio)urea | Catalyst | Yield (%) of Dihydropyrimidinone |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | Yb(OTf)3 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Thiourea | HCl | 88 |
| 4 | 2-Naphthaldehyde | Methyl Acetoacetate | Urea | Yb(OTf)3 | 90 |
Table 2: Representative yields for the Biginelli condensation to form dihydropyrimidinone precursors.
Signaling Pathway and Applications in Drug Development
2-Substituted pyrimidine-5-carboxylic esters and their derivatives are of significant interest in drug development due to their ability to act as kinase inhibitors.[3][5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. One such important pathway is the B-cell receptor (BCR) signaling pathway, where Bruton's tyrosine kinase (BTK) is a crucial enzyme.[5] Overexpression of BTK is associated with various B-cell malignancies.[5] Several 2-phenyl pyrimidine derivatives have been developed as potent BTK inhibitors.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Application Notes and Protocols for the Laboratory Preparation of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of novel pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The following sections outline established and modern synthetic methodologies, present key quantitative data in a structured format, and include detailed experimental procedures.
Introduction
Pyrimidine derivatives are fundamental scaffolds in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their structural similarity to the nucleobases of DNA and RNA allows them to interact with various biological targets.[1] This document details selected laboratory methods for the synthesis of novel pyrimidine derivatives, providing researchers with the necessary information to select and implement the most suitable synthetic strategies for their specific research and drug development needs.
Synthetic Methodologies and Comparative Data
The synthesis of pyrimidine derivatives has evolved from classical condensation reactions to more efficient and sustainable modern techniques.[1][4] This section provides a comparative overview of prominent methods, including the classical Biginelli reaction and a modern microwave-assisted approach.
Table 1: Comparison of Synthetic Protocols for Pyrimidine Derivatives
| Protocol | Reactants | Catalyst/Conditions | Solvent | Reaction Time | Reported Yield (%) | Reference |
| Classical Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea | Catalytic HCl | Methanol | 3 hours (Reflux at 60°C) | ~85% | [5] |
| Microwave-Assisted Synthesis | 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, Urea | Basic alumina or DMF | - | 45 minutes | 88-90% | [6] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alkynes, CO | [Ir(cod)Cl]2/dppp | Toluene | 24 hours (120°C) | 70-98% | [4] |
| Solvent-Free Synthesis | Benzaldehyde, Ethyl acetoacetate, Urea | CuCl₂·2H₂O / HCl | None | Few minutes (Grinding) | High | [5] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of pyrimidine derivatives via the classical Biginelli reaction and a modern microwave-assisted approach.
Protocol 1: Classical Biginelli Reaction (Conventional Heating)
This protocol describes the original method for the synthesis of dihydropyrimidinones.[5]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Catalytic amount of HCl or NH₄Cl
-
Methanol (30 cm³)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea/thiourea (1 mmol), and a catalytic amount of HCl.
-
Add methanol as the solvent.
-
The mixture is refluxed at 60°C for 3 hours.[5]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Isolate the product by filtration.
-
If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis of Fused Pyrimidine Derivatives
This protocol provides a rapid and efficient method for the synthesis of chromenopyrimidine derivatives under microwave irradiation.[6]
Materials:
-
2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (1) (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Basic alumina or N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Microwave-safe reaction vessel
Procedure:
-
Place equimolar amounts of compound 1 and either urea or thiourea in a microwave-safe reaction vessel.
-
Add basic alumina as a solid support or DMF as a solvent.
-
Subject the reaction mixture to microwave irradiation for 45 minutes.[6]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
If basic alumina was used, the product can be extracted with a suitable organic solvent.
-
If DMF was used, the product may be precipitated by the addition of water.
-
Collect the solid product by filtration and wash with a suitable solvent. The product is often obtained in high yield without the need for further purification.[6]
Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for pyrimidine-based kinase inhibitors in cancer therapy.[7]
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Experimental Workflow
The logical workflow for the synthesis and evaluation of novel pyrimidine derivatives is depicted below.
Caption: General Workflow for Pyrimidine Derivative Synthesis and Evaluation.
Conclusion
The methodologies presented in these application notes offer robust and versatile approaches for the synthesis of novel pyrimidine derivatives. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired efficiency and sustainability of the process. The provided protocols and comparative data serve as a valuable resource for researchers engaged in the discovery and development of new pyrimidine-based therapeutic agents.
References
2-Methylsulfanylpyrimidine-4-carboxylic Acid: A Versatile Building Block in Organic Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-Methylsulfanylpyrimidine-4-carboxylic acid has emerged as a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural features allow for diverse chemical modifications, making it a valuable scaffold for the synthesis of complex bioactive molecules, including kinase inhibitors and other targeted therapies. This document provides detailed application notes and experimental protocols for the utilization of this key building block.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a carboxylic acid and a methylsulfanyl group. This arrangement of functional groups provides multiple reaction sites for synthetic transformations. The carboxylic acid moiety readily undergoes esterification and amide bond formation, while the methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, further expanding its synthetic utility. The pyrimidine core itself is a common motif in a wide range of biologically active compounds.
Key Applications in Organic Synthesis
The primary applications of this compound as a synthetic building block lie in its conversion to amides, esters, and sulfonyl derivatives, which serve as intermediates in the synthesis of high-value molecules.
Amide Synthesis
The carboxylic acid functionality of this compound can be readily coupled with a variety of amines to form the corresponding amides. These amide derivatives are key intermediates in the synthesis of numerous biologically active compounds, including kinase inhibitors. A common and efficient method for this transformation is the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Esterification
Esterification of the carboxylic acid group is another common transformation. The resulting esters can serve as protecting groups or be used in further synthetic manipulations. A straightforward and widely used method for the synthesis of methyl esters is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2][3]
Oxidation to Sulfonyl Derivatives
The methylsulfanyl group can be oxidized to the more reactive methylsulfonyl group. This transformation is significant as 2-(methylsulfonyl)pyrimidine derivatives are known to act as reactive handles for covalent modification of biological targets, particularly cysteine residues in proteins. Oxone®, a potassium peroxymonosulfate salt, is an effective and environmentally friendly oxidizing agent for this purpose.[4][5][6][7][8]
Experimental Protocols
The following are detailed protocols for the key transformations of this compound.
Protocol 1: Amide Synthesis using HATU
This protocol describes the synthesis of a representative amide derivative using a primary amine.
Table 1: Reagents and Reaction Conditions for Amide Synthesis
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Amine | 1.1 eq |
| HATU | 1.2 eq |
| DIPEA | 3.0 eq |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Facile Oxidation of Aldehydes to Acids and Esters with Oxone [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. Facile oxidation of aldehydes to acids and esters with Oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Pyrimidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail various analytical techniques for the successful characterization and quantification of pyrimidine carboxylic acids, a class of compounds integral to numerous biological processes and pharmaceutical drug development.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of pyrimidine carboxylic acids in various matrices, including biological fluids and pharmaceutical formulations. Reversed-phase HPLC is particularly effective.
Application Note: Quantification of Orotic Acid in Urine by RP-HPLC
Orotic acid, an intermediate in pyrimidine biosynthesis, can be quantified in urine to diagnose certain metabolic disorders.[1][2] This method provides a rapid, sensitive, and precise assay for its determination.[1][2]
Experimental Protocol:
-
Sample Preparation:
-
Filter a 0.5 mL urine sample through a 0.22 µm filter.
-
Pass the filtered urine through a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge twice with 0.5 mL of water.
-
Pool the eluates and acidify to a pH of 1.5-2.0 with 37% HCl.
-
-
HPLC Conditions:
-
Column: LiChrospher 100, RP-18 (125x4 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: 3.2 mM HCl.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 25 µL.
-
Run Time: Approximately 15 minutes.[2]
-
Data Presentation:
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Orotic Acid | ~4.0[2] | 0.1 - 100[2] | >0.999[2] |
Experimental Workflow for HPLC Analysis
Caption: A streamlined workflow for the HPLC analysis of pyrimidine carboxylic acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the analysis of pyrimidine carboxylic acids, especially at low concentrations in complex biological matrices.
Application Note: Quantification of 5-Fluorouracil and its Metabolites
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. Monitoring its intracellular metabolites is crucial for understanding its efficacy and toxicity. This LC-MS/MS method allows for the simultaneous quantification of 5-FU and its active nucleotides.
Experimental Protocol:
-
Sample Preparation (from Peripheral Blood Mononuclear Cells - PBMCs):
-
Isolate PBMCs from whole blood.
-
Lyse the cells to release intracellular metabolites.
-
Perform protein precipitation with a cold organic solvent (e.g., methanol).
-
Centrifuge and collect the supernatant.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A suitable reversed-phase or HILIC column. For 5-FU, an Acquity™ HILIC column can be used.[3]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for 5-FU and its metabolites.[3][4][5]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Data Presentation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Fluorouracil (5-FU) | 128.9[3][4] | 41.7[3] | 14[3] |
| 5-Fluorouridine 5'-triphosphate (FUTP) | 481.0 | 383.0 | - |
| 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) | 345.0 | 97.0 | - |
| 5-Carboxylcytosine (5caC) | 156.0 | 138.1[6] | - |
Collision energy values are instrument-dependent and require optimization.
Experimental Workflow for LC-MS/MS Analysis
Caption: A general workflow for the LC-MS/MS analysis of pyrimidine carboxylic acids.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like pyrimidine carboxylic acids, derivatization is a necessary step to increase their volatility.[7]
Application Note: Analysis of Orotic Acid by GC-MS
This protocol describes the derivatization and subsequent GC-MS analysis of orotic acid in urine.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Isolate orotic acid from the urine sample using ion-exchange solid-phase extraction.[8]
-
Evaporate the eluate to dryness.
-
Derivatize the dried residue by methylation using diazomethane to form the methyl ester of orotic acid.[8] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is also a common derivatization method for carboxylic acids.[9]
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Single Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis. For the methyl ester of orotic acid, the target ion for SIM is m/z 82.[8]
-
Data Presentation:
| Compound | Derivatization Method | Key Mass Fragments (m/z) |
| Orotic Acid | Methylation (Diazomethane) | 82 (target ion for SIM)[8] |
| General Carboxylic Acids | Silylation (e.g., BSTFA) | [M-15]+, characteristic fragment ions |
Spectroscopic Techniques: FTIR and NMR
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for the structural elucidation of pyrimidine carboxylic acids.
Application Note: Structural Characterization by FTIR and NMR
FTIR Spectroscopy:
FTIR spectroscopy provides information about the functional groups present in a molecule. For pyrimidine carboxylic acids, key vibrational frequencies include:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carboxyl O-H | Stretching | 3300-2500 (broad)[10] |
| Carboxyl C=O | Stretching | 1760-1690[10] |
| Pyrimidine Ring C=N | Stretching | 1620-1570 |
| Pyrimidine Ring C=C | Stretching | 1600-1550 |
| Carboxyl C-O | Stretching | 1320-1210[10] |
NMR Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR:
-
The acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the spectrum, around 10-13 ppm.[11]
-
Protons on the pyrimidine ring will have chemical shifts and coupling patterns characteristic of their electronic environment.
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid group resonates in the range of 165-185 ppm.[12]
-
The carbons of the pyrimidine ring will have chemical shifts that are influenced by the nitrogen atoms and the carboxylic acid substituent.
-
Data Presentation:
| Compound | ¹H NMR Chemical Shift (ppm) - COOH | ¹³C NMR Chemical Shift (ppm) - COOH |
| Pyrimidine Carboxylic Acids (general) | 10 - 13[11] | 165 - 185[12] |
Signaling Pathway: Pyrimidine Biosynthesis
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route that leads to the synthesis of pyrimidine nucleotides. Orotic acid is a key intermediate in this pathway. The regulation of this pathway is crucial for cellular processes such as DNA and RNA synthesis.[2][13]
Caption: The de novo pyrimidine biosynthesis pathway, highlighting key intermediates and regulatory steps.
References
- 1. Regulation of Pyrimidine Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 6. Validation and quantification of genomic 5-carboxylcytosine (5caC) in mouse brain tissue by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Analytical methods for measuring orotic acid levels in biological samples [cds-bsx.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. davuniversity.org [davuniversity.org]
Application Notes and Protocols for the Analysis of 2-Methylsulfanylpyrimidine-4-carboxylic Acid by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 2-methylsulfanylpyrimidine-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methodologies are designed to support drug development, quality control, and research applications requiring accurate and reproducible quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a robust HPLC method for the routine analysis and quantification of this compound.
Quantitative Data Summary: HPLC Method
The performance of the HPLC method is summarized in the table below, providing key quantitative parameters for easy reference and comparison.
| Parameter | Value |
| Retention Time | Approximately 6.8 minutes |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Experimental Protocol: HPLC Analysis
a. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (≥ 98%)
-
0.45 µm Syringe Filters (e.g., PTFE)
b. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
c. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter prior to injection.
d. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
UV Detection Wavelength: 275 nm
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, the following LC-MS method is recommended.
Quantitative Data Summary: LC-MS Method
The table below summarizes the key quantitative performance characteristics of the LC-MS method.
| Parameter | Value |
| Retention Time | Approximately 4.5 minutes |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 97.0% - 103.5% |
Experimental Protocol: LC-MS Analysis
a. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
0.22 µm Syringe Filters
b. Instrumentation
-
LC-MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
c. Sample and Standard Preparation
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, using LC-MS grade solvents.
-
Working Standard Solutions: Perform serial dilutions to prepare calibration standards from 0.5 ng/mL to 200 ng/mL.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 400 µL of cold acetonitrile containing an internal standard (if used).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
d. LC-MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B
-
6-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Negative
-
Monitored Transition (MRM): m/z [M-H]⁻ → fragment ions (To be determined via direct infusion of a standard solution)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for HPLC analysis.
Caption: LC-MS sample preparation and analysis workflow.
Application Note: NMR Spectroscopic Analysis of Substituted Pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted pyrimidines are a critical class of heterocyclic compounds, forming the core structure of nucleobases in DNA and RNA and appearing in numerous pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of these molecules. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of substituted pyrimidines, addressing common challenges such as structural isomerism, tautomerism, and signal overlap.
Fundamental Principles & Common Challenges
The pyrimidine ring's two nitrogen atoms are electronegative, withdrawing electron density and causing the ring protons to be "deshielded." This results in their resonance at a lower field (higher ppm value) compared to benzene protons.[1] The chemical shifts are further influenced by the electronic properties of substituents.
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OR increase electron density, causing an upfield shift (lower ppm) of ¹H and ¹³C signals, particularly at the ortho and para positions.[1]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ and -CN decrease electron density, causing a downfield shift (higher ppm).
-
Tautomerism: Amino- and hydroxy-substituted pyrimidines can exist as multiple tautomers in solution (e.g., amino-imino, keto-enol). If the exchange rate between these forms is slow on the NMR timescale, separate signals for each tautomer may be observed, complicating the spectrum.[1][2]
-
Signal Overlap: Especially in polysubstituted pyrimidines, proton signals in the aromatic region can overlap, making interpretation difficult.[1][2]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR spectra. The sample must be free of particulate matter and paramagnetic impurities.[3]
Protocol:
-
Weighing: Accurately weigh the purified substituted pyrimidine sample. For routine ¹H NMR, 5-10 mg is typical, while for ¹³C and 2D NMR, a more concentrated sample of 10-20 mg is recommended.[1][4]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.[1] The choice of solvent can influence chemical shifts and help resolve signal overlap.[1][5]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
Filtration: Filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry NMR tube to remove any suspended particles.[4]
-
Transfer: The final sample height in a standard 5 mm NMR tube should be 4-5 cm.[6] Cap the tube securely.
Table 1: Common Deuterated Solvents for NMR Analysis
| Solvent | Formula | Residual ¹H Peak (ppm) | Water Peak (ppm) | Notes |
| Chloroform-d | CDCl₃ | 7.26 | ~1.56 | Common, non-polar solvent. |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | ~3.33 | Good for polar compounds; hygroscopic. |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (OH) | ~4.87 | Protic; can exchange with labile protons. |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | ~2.84 | Aprotic, polar. |
| Deuterium Oxide | D₂O | 4.79 | 4.79 | For highly polar/ionic compounds. |
Note: Chemical shifts of residual solvent and water can vary with temperature and sample composition.[7][8][9]
1D NMR Spectroscopy
Protocol 2.2.1: Standard ¹H NMR Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to achieve good homogeneity and resolution.[1]
-
Acquisition: Use a standard proton pulse program. Set the spectral width to cover the expected chemical shift range (e.g., 0 to 12 ppm).
-
Scans: Acquire 8 to 64 scans depending on the sample concentration.[1]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.[1]
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard like TMS (0 ppm).[1] Integrate the signals to determine relative proton counts.
Protocol 2.2.2: D₂O Exchange for Labile Protons
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum in a solvent like DMSO-d₆ or CDCl₃.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.[2]
-
Mix: Cap and shake the tube vigorously for 1-2 minutes.[2]
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum under the same conditions.
-
Analysis: Compare the two spectra. Signals from exchangeable protons (-OH, -NH) will decrease in intensity or disappear in the second spectrum.[2]
2D NMR Spectroscopy
For complex structures, 2D NMR is essential for unambiguous assignments.
Protocol 2.3.1: COSY (Correlation Spectroscopy)
-
Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds), revealing H-H connectivity.[1]
-
Methodology: Use a standard COSY pulse sequence. The spectrum displays the 1D proton spectrum on the diagonal. Off-diagonal cross-peaks connect signals from protons that are J-coupled.
Protocol 2.3.2: HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlates protons with their directly attached carbons (¹JCH).[2][10][11]
-
Methodology: Use a standard HSQC pulse sequence. The spectrum is 2D with a ¹H axis and a ¹³C axis. Each peak corresponds to a C-H bond, appearing at the coordinates of the proton and carbon chemical shifts.[2]
Protocol 2.3.3: HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). It is crucial for identifying quaternary carbons and connecting different spin systems.[1][2][12]
-
Methodology: Use a standard HMBC pulse sequence. The key parameter is the long-range coupling delay, typically optimized for J-couplings of 4-10 Hz.[1][13] Cross-peaks connect protons to carbons that are 2 or 3 bonds away.
Protocol 2.3.4: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: Identifies protons that are close in space (< 5 Å), regardless of bonding. It is essential for determining stereochemistry and the regiochemistry of substitution.[1][14][15]
-
Methodology: Use a standard NOESY pulse sequence. Cross-peaks connect protons that are spatially proximate. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[14]
Data Presentation and Interpretation
A systematic approach is key to elucidating the structure of a substituted pyrimidine.
Caption: Workflow for systematic NMR analysis of substituted pyrimidines.
Quantitative Data
Table 2: Typical ¹H and ¹³C Chemical Shift Ranges (ppm) for Unsubstituted Pyrimidine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Comments |
| H-2 / C-2 | ~9.27 | ~157.4 | Highly deshielded, located between two N atoms.[2][16] |
| H-4, H-6 / C-4, C-6 | ~8.78 | ~156.9 | Deshielded by adjacent N atom.[2][16] |
| H-5 / C-5 | ~7.38 | ~121.7 | Most shielded position in the parent ring.[2] |
| Note: Values are typically measured in CDCl₃ and can vary significantly with substitution and solvent.[2][17] |
Table 3: General Effects of Substituents on Pyrimidine Ring ¹H Chemical Shifts
| Substituent Type | Effect on Ortho/Para Protons | Effect on Meta Protons | Example |
| Electron-Donating (EDG) | Upfield Shift (Shielding) | Minor Effect | -NH₂, -OCH₃ |
| Electron-Withdrawing (EWG) | Downfield Shift (Deshielding) | Minor Effect | -NO₂, -CN |
| This table provides a general trend; actual shifts depend on the specific substituent and its position.[1] |
Table 4: Typical ¹H-¹H Coupling Constants (JHH) in Pyrimidines
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| Ortho (J₄₅, J₅₆) | 3 | 4.0 - 6.0 Hz |
| Meta (J₂₄, J₄₆) | 4 | 2.0 - 3.0 Hz |
| Para (J₂₅) | 5 | < 1.0 Hz (often unresolved) |
| These J-values are critical for determining the substitution pattern on the ring.[1] |
Solving Regiochemical Ambiguity with NOESY
For a disubstituted pyrimidine, determining the exact positions of the substituents (e.g., 2,4- vs. 2,5-) can be challenging. NOESY is a powerful tool to solve this by identifying through-space correlations. An NOE between a substituent's proton and a ring proton confirms their spatial proximity, thus defining the substitution pattern.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. reddit.com [reddit.com]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pureportal.spbu.ru [pureportal.spbu.ru]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 17. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Applications of Pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. As a fundamental component of nucleobases in DNA and RNA, pyrimidine and its derivatives are intrinsically recognized by biological systems, making them ideal candidates for drug design.[1][2] This privileged structure has been successfully exploited to develop drugs targeting a broad spectrum of diseases, including cancer, viral infections, and microbial diseases.[3][4] The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[2] This document provides detailed application notes, quantitative data, experimental protocols, and mechanistic diagrams for key classes of pyrimidine derivatives in medicinal chemistry.
I. Anticancer Applications of Pyrimidine Derivatives
Pyrimidine analogs are among the most widely used chemotherapeutic agents.[5] They primarily function as antimetabolites, interfering with the synthesis of nucleic acids, which is essential for the proliferation of rapidly dividing cancer cells.[6][7] Key examples include 5-fluorouracil (5-FU) and its prodrugs, as well as tyrosine kinase inhibitors like imatinib.
Application Notes
-
5-Fluorouracil (5-FU): A cornerstone in the treatment of solid tumors such as colorectal, breast, and gastric cancers.[6][8] 5-FU is intracellularly converted into several active metabolites that disrupt DNA and RNA synthesis.[6][7] Its primary mechanism involves the inhibition of thymidylate synthase (TS), leading to a depletion of thymidine, a crucial component of DNA.[6][7]
-
Imatinib: A 2-phenylaminopyrimidine derivative that functions as a selective tyrosine kinase inhibitor.[9] It has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[9] Imatinib targets the BCR-ABL fusion protein in CML and the c-KIT receptor in GIST, inhibiting their downstream signaling pathways that drive cell proliferation and survival.[9][10][11][12]
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 5-Fluorouracil | HCT-116 (Colon) | 5.22 ± 0.3 µM | [13] |
| 5-Fluorouracil | MCF-7 (Breast) | 3.67 ± 0.1 µM | [13] |
| 5-Fluorouracil | HepG2 (Liver) | 8.09 ± 0.5 µM | [13] |
| Imatinib | K562 (CML) | ~150-200 nM | [9] |
| Imatinib | KU812 (CML) | ~200-300 nM | [9] |
| Imatinib (v-Abl kinase) | Cell-free assay | 38 nM | [9] |
| Imatinib (c-Kit) | Cell-based assay | 0.1 µM | [9] |
| Imatinib (PDGFR) | Cell-free assay | 0.1 µM | [9] |
| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | 50 µΜ | [14] |
| Pyrido[2,3-d]pyrimidine 4a | SW620 (Colon) | 6.9 µM | [15] |
| Triazolo[1,5-a]pyrimidine 99 | HepG2 (Liver) | 17.69 - 25.18 µM | [16] |
Signaling Pathway Diagrams
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Caption: Imatinib's inhibition of the BCR-ABL signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of 5-Fluorouracil-1-carboxylic acid
This protocol is adapted from a method for synthesizing 5-FU derivatives.[17]
Materials:
-
5-Fluorouracil (5-FU)
-
Potassium hydroxide (KOH)
-
Chloroacetic acid
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer with heating plate
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-fluorouracil (50 mmol) and potassium hydroxide (100 mmol) in 20 mL of water in a flask.
-
Prepare a solution of chloroacetic acid (75 mmol) in 15 mL of water.
-
Add the chloroacetic acid solution to the 5-FU solution and stir the mixture at room temperature for 30 minutes.
-
Monitor and maintain the pH of the reaction mixture at 10 by the dropwise addition of a 10% aqueous potassium hydroxide solution.
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Acidify the solution to pH 2 with concentrated hydrochloric acid.
-
Cool the mixture at 4°C for 6 hours to promote complete crystallization.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with cold water and dry under vacuum to yield 5-fluorouracil-1-carboxylic acid.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (pyrimidine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound to each well in triplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours in the CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
II. Antiviral Applications of Pyrimidine Derivatives
Pyrimidine nucleoside analogs are a critical class of antiviral drugs, particularly for the treatment of retroviral infections like HIV.[5][18] These compounds act as chain terminators in the synthesis of viral DNA, thereby halting viral replication.[2][19][20]
Application Notes
-
Zidovudine (AZT): A thymidine analog and the first drug approved for the treatment of HIV.[2] Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI).[20] Inside the host cell, it is phosphorylated to its active triphosphate form, which is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase.[19][20][21] The azido group at the 3' position of the ribose sugar prevents the formation of the next phosphodiester bond, leading to chain termination.[19][20]
-
Lamivudine (3TC): Another NRTI used in combination with other antiretroviral drugs for the treatment of HIV and Hepatitis B.[5] Similar to zidovudine, it is converted to its triphosphate form and incorporated into the viral DNA, causing chain termination.
Quantitative Data: Anti-HIV Activity of Pyrimidine Derivatives
| Compound | Virus Strain | Cell Line | EC50 Value | Reference |
| Zidovudine | HIV-1 | MT-4 | Not specified | [19] |
| Lamivudine | HIV-1 | MT-4 | Not specified | [22] |
Note: Specific EC50 values can vary depending on the viral strain and cell line used in the assay.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of Zidovudine (AZT).
Caption: General workflow for an anti-HIV assay.
Experimental Protocols
Protocol 3: Anti-HIV Activity Assay in MT-4 Cells
This is a general protocol for evaluating the anti-HIV activity of a compound in a human T-cell line.
Materials:
-
MT-4 cells
-
Complete RPMI 1640 medium with 10% FBS
-
HIV-1 viral stock (e.g., strain IIIB)
-
Test compound (pyrimidine derivative)
-
96-well microtiter plates
-
MTT solution
-
Solubilization buffer
-
CO2 incubator
-
Microplate reader
Procedure:
-
Culture MT-4 cells in complete RPMI 1640 medium.
-
Prepare serial dilutions of the test compound in the culture medium.
-
In a 96-well plate, add the test compound dilutions to the wells in triplicate.
-
Infect the MT-4 cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).
-
Add the infected cells to the wells containing the test compound. Include a virus control (infected cells without the compound) and a cell control (uninfected cells without the compound).
-
Incubate the plate for 5 days at 37°C in a CO2 incubator.
-
After 5 days, perform an MTT assay as described in Protocol 2 to determine the viability of the cells.
-
Calculate the percentage of protection for each concentration of the test compound relative to the virus control.
-
Determine the EC50 value (the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus) by plotting the percentage of protection against the compound concentration.
III. Antimicrobial Applications of Pyrimidine Derivatives
Pyrimidine derivatives are also prominent in the field of antimicrobial chemotherapy. They often work by inhibiting essential metabolic pathways in bacteria and fungi that are not present in humans.
Application Notes
-
Trimethoprim: A diaminopyrimidine derivative that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][23][24][25][26] This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and amino acids.[24] Trimethoprim has a much higher affinity for bacterial DHFR than for the human enzyme, which accounts for its selective toxicity.[24][26] It is often used in combination with sulfamethoxazole to create a synergistic effect by blocking two sequential steps in the folate synthesis pathway.[24][26]
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Trimethoprim | Escherichia coli | ≤ 8 | [27] |
| Trimethoprim | Staphylococcus aureus | ≤ 8 | [27] |
| Pyrrolo[2,3-d]pyrimidine a7 | Staphylococcus aureus | Not specified | [28] |
| Pyrrolo[2,3-d]pyrimidine a8 | Escherichia coli | Not specified | [28] |
| Pyrrolo[2,3-d]pyrimidine a9 | Candida albicans | Not specified | [28] |
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one 9d | Staphylococcus aureus | 4-10 µmol/L | [29] |
| 1,2,4-triazolo[1,5-a]pyrimidine derivative | Gram-positive bacteria | 0.25–2.0 | [30] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of Trimethoprim and Sulfamethoxazole.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard protocol for determining the MIC of an antimicrobial agent against a bacterial strain.[31][32][33]
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test compound (pyrimidine derivative)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each test well.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum without the compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.[31]
References
- 1. Trimethoprim - Wikipedia [en.wikipedia.org]
- 2. Zidovudine - Wikipedia [en.wikipedia.org]
- 3. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 21. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. Determination of zidovudine/lamivudine/nevirapine in human plasma using ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 26. nbinno.com [nbinno.com]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidine-4-carboxylic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a versatile class of heterocyclic compounds, the thieno[2,3-d]pyrimidine-4-carboxylic acid amides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in anticancer research.[1]
Overview of Synthetic Strategies
The synthesis of thieno[2,3-d]pyrimidine-4-carboxylic acid amides typically involves a multi-step sequence. The core heterocyclic system can be constructed through two primary approaches:
-
Building the thiophene ring first: This is the more common route and often begins with the versatile Gewald reaction to construct a polysubstituted 2-aminothiophene.[2][3] This intermediate then undergoes cyclization to form the thieno[2,3-d]pyrimidine core.
-
Starting from a pre-formed pyrimidine ring: This approach is less common but offers an alternative pathway to the desired scaffold.[2][3]
Once the thieno[2,3-d]pyrimidine-4-carboxylic acid is obtained, the final amidation step is typically achieved through standard peptide coupling reactions.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of thieno[2,3-d]pyrimidine-4-carboxylic acid amides, starting from the synthesis of the key 2-aminothiophene intermediate.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A Key Intermediate)
This protocol is based on the Gewald three-component reaction.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ethanol
-
Triethylamine (TEA) or Diethylamine
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in absolute ethanol (150 ml).
-
Add triethylamine or diethylamine (20 ml) as a basic catalyst.
-
Heat the reaction mixture at 55-65 °C with stirring for 2 hours.
-
Cool the mixture in a refrigerator overnight to allow for precipitation of the product.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[1][4]thieno[2,3-d]pyrimidin-4-one
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Formamide
Procedure:
-
A solution of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol) in formamide (10 ml) is heated under reflux for 2 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The solid product that forms is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallization from ethanol yields fine brown needles of 5,6,7,8-tetrahydro-3H-benzo[1][4]thieno[2,3-d]pyrimidin-4-one.[5]
Protocol 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine
Materials:
Procedure:
-
A mixture of 5,6,7,8-tetrahydro-3H-benzo[1][4]thieno[2,3-d]pyrimidin-4-one and phosphoryl chloride is heated under reflux.[6]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess phosphoryl chloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford the 4-chloro derivative.
Protocol 4: Synthesis of 5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-4-carboxylic Acid
While a direct palladium-catalyzed carbonylation of the 4-chloro derivative has been reported to be effective, a more classical approach involves hydrolysis of a corresponding ester.
Protocol 5: General Procedure for the Synthesis of Thieno[2,3-d]pyrimidine-4-carboxylic Acid Amides
This protocol describes the coupling of the thieno[2,3-d]pyrimidine-4-carboxylic acid with various amines using a peptide coupling agent.
Materials:
-
Substituted thieno[2,3-d]pyrimidine-4-carboxylic acid
-
Appropriate amine (aliphatic or aromatic)
-
1,1'-Carbonyldiimidazole (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU)[7]
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
Procedure using CDI: [8]
-
To a solution of the thieno[2,3-d]pyrimidine-4-carboxylic acid in anhydrous DMF, add 1,1'-carbonyldiimidazole.[8]
-
Stir the mixture at room temperature to allow for the formation of the reactive imidazolide intermediate.
-
Add the desired amine to the reaction mixture.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
The product can typically be purified by crystallization.[8]
Procedure using HATU for aliphatic amines: [7]
-
To a solution of the carboxylic acid and the aliphatic amine in a suitable solvent, add HATU.
-
Stir the reaction at room temperature until completion.
-
Work-up typically involves extraction and purification by column chromatography.
Procedure for Aromatic Amines via Acid Chloride: [7]
-
Convert the carboxylic acid to the corresponding acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.
-
In a separate flask, dissolve the aromatic amine in a suitable solvent with a base (e.g., triethylamine or pyridine).
-
Slowly add the acid chloride solution to the amine solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up involves extraction and purification by column chromatography.
Data Presentation
The following tables summarize quantitative data for the synthesis of various thieno[2,3-d]pyrimidine-4-carboxylic acid amides.
Table 1: Synthesis of N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines [2]
| Compound | R | Yield (%) | Melting Point (°C) |
| b | 2-MeC₆H₄ | 48 | 188.2-189.7 |
| d | 4-MeC₆H₄ | 62 | 174.2-175.5 |
| h | 2-FC₆H₄ | 41 | 219.8-221.4 |
| q | 3-CF₃C₆H₄ | 36 | 185-186 |
Table 2: Synthesis of Pyridyl Amides of Thieno[2,3-d]pyrimidine-4-carboxylic Acids [8]
| Compound | R¹ | R² | Amine | Yield (%) | Melting Point (°C) |
| 2a | CH₃ | CH₃ | 2-aminopyridine | 76 | 199–200 |
| 2d | CH₃ | CH₃ | 2-amino-4-methylpyridine | 79 | 191–192 |
| 2e | CH₃ | CH₃ | 2-amino-3-methylpyridine | 57 | 130–131 |
| 2i | -(CH₂)₄- | 2-amino-4-methylpyridine | 68 | 176–177 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of thieno[2,3-d]pyrimidine-4-carboxylic acid amides.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. library.dmed.org.ua [library.dmed.org.ua]
The Strategic Role of 2-Methylsulfanylpyrimidine-4-carboxylic Acid in the Development of Novel Kinase Inhibitors
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions within the kinase hinge region. 2-Methylsulfanylpyrimidine-4-carboxylic acid is a versatile building block that offers a strategic entry point for the synthesis of a diverse range of pyrimidine-based kinase inhibitors. The methylsulfanyl group at the 2-position can be readily oxidized to a methylsulfonyl group, which can then serve as a leaving group for the introduction of various amine substituents. The carboxylic acid at the 4-position provides a convenient handle for amide coupling, allowing for the exploration of structure-activity relationships (SAR) by introducing a wide variety of chemical moieties. This document provides a detailed overview of the application of this compound in the development of kinase inhibitors, including synthetic protocols, biological evaluation methods, and SAR analysis.
Data Presentation
The following tables summarize quantitative data for representative kinase inhibitors derived from pyrimidine scaffolds, illustrating the impact of substitutions on inhibitory potency. While direct and comprehensive studies on a wide range of kinase inhibitors derived specifically from this compound are not extensively available in the public domain, the data presented for closely related pyrimidine derivatives provide valuable insights into the potential of this scaffold.
Table 1: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives against PI3Kα and mTOR
| Compound ID | R Group at C7 | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1 | -H | 19 | 37 |
| 2 | -CH=CH2 | 10 | 100 |
| 3 | -CH2OH | 5 | 110 |
| 4 | -CH2-morpholine | 3 | 98 |
| 5 | -CH2-piperidine | 8 | 150 |
Data adapted from related studies on substituted pyridopyrimidines.
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against Protein Kinase CK2
| Compound ID | R Group | CK2 IC50 (µM) |
| 6 | -H | >10 |
| 7 | 4-methylphenyl | 0.10 |
| 8 | 4-ethoxyphenyl | 0.125 |
| 9 | 4-chlorophenyl | 0.50 |
| 10 | 3-methylphenyl | 0.80 |
Data adapted from a study on (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acid derivatives.[1]
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-pyrimidine-4-carboxamides from this compound
This protocol describes a general two-step synthetic route to generate a library of 2-amino-pyrimidine-4-carboxamide derivatives for screening against a panel of kinases.
Step 1: Synthesis of 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylsulfonyl)pyrimidine-4-carboxylic acid, which can be used in the next step without further purification.
Step 2: Amide Coupling and Nucleophilic Aromatic Substitution
-
Amide Formation: To a solution of 2-(methylsulfonyl)pyrimidine-4-carboxylic acid (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Addition of Amine (R¹-NH₂): Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Nucleophilic Substitution: To the same reaction vessel, add the second amine (R²-NH₂) (1.5 eq) and continue stirring at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(R²-amino)-N-(R¹)-pyrimidine-4-carboxamide.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase using a luminescence-based ATP detection assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare the kinase buffer, kinase enzyme, substrate, and ATP solutions at the desired concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the test compound solution (in a series of dilutions) to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Signal Detection:
-
Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to determine the cytotoxic effects of the synthesized kinase inhibitors on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for pyrimidine-based kinase inhibitors.
Experimental Workflow
Caption: A general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Structure-Activity Relationship Logic
Caption: A logical diagram illustrating the structure-activity relationship (SAR) considerations for the 2-aminopyrimidine-4-carboxamide scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrimidine Ring Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrimidine ring synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyrimidine derivatives, with a focus on the widely utilized Biginelli reaction.
Issue 1: Low Yield or Incomplete Reaction
Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the potential causes and how can I improve the conversion?
A1: Low conversion in a Biginelli reaction can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with reactant purity. Here are key areas to troubleshoot:
-
Reaction Temperature and Time: The reaction may require a higher temperature or a longer duration to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Some reactions may proceed at room temperature, while others necessitate heating.[2]
-
Catalyst Activity: The choice and activity of the catalyst are critical. While classical methods often employ strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. Ensure your catalyst is active; if you are using a reusable catalyst, it may require regeneration.[1]
-
Solvent Selection: The solvent can significantly impact reaction rates and yields. While ethanol is commonly used, other solvents or even solvent-free conditions have been shown to enhance yields for certain substrates.[1] The polarity of the solvent can be a critical factor, with polar solvents generally being preferred.
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or urea can inhibit the reaction. It is essential to use starting materials of high purity.[1]
-
Stoichiometry: While a 1:1:1 molar ratio of reactants is standard, using a slight excess of urea or thiourea (e.g., 1.2-1.5 equivalents) can sometimes lead to improved yields.
Issue 2: Formation of Unexpected Side Products
Q2: I am observing significant side product formation in my reaction, complicating purification. How can I minimize these impurities?
A2: The formation of side products is a common challenge in pyrimidine synthesis. Here are some strategies to enhance the selectivity of your reaction:
-
Hantzsch-type Dihydropyridine Formation: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures). To minimize this, consider running the reaction at a lower temperature.[1]
-
Catalyst Choice: The selection of the catalyst can influence the selectivity between the desired Biginelli pathway and competing side reactions. Some Lewis acids may favor one pathway over the other.[1]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby reducing the formation of ammonia-related side products.[1]
-
Reaction Conditions: Modifying reaction conditions such as lowering the temperature or changing the solvent can help minimize unwanted side reactions like dimerization or polymerization.[3]
Issue 3: Difficulties in Product Purification
Q3: My crude product is difficult to purify. What are some common reasons and how can I improve the purification process?
A3: Purification challenges often arise due to the presence of impurities with similar physicochemical properties to the desired product.
-
Similar Polarity: If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. Experimenting with different solvent systems for chromatography or considering alternative purification techniques like preparative HPLC or recrystallization is recommended.[3]
-
Product Instability: The target compound may be unstable on the stationary phase used for chromatography (e.g., silica gel). In such cases, using a different stationary phase like alumina or employing non-chromatographic methods may be necessary.[3]
-
Incomplete Removal of Reagents or Catalysts: Residual starting materials or catalysts can co-elute with the product. Thorough work-up procedures, including aqueous washes and extractions, are crucial to remove these impurities before chromatography.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of dihydropyrimidinones (DHPMs) in the Biginelli reaction.
Table 1: Effect of Catalyst on Reaction Yield and Time
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | Reflux | 3 | Often low |
| CuCl₂·2H₂O / HCl | Solvent-free | Room Temp | - | >90 |
| NH₄Cl | Methanol | Reflux | 3 | - |
| ZnCl₂ | Acetic Acid | Room Temp | - | Moderate to Good |
| Bi(NO₃)₃ | Acetonitrile | - | 2.5 | 42-95 |
| Yb(OTf)₃ | Solvent-free | - | - | Increased |
| InCl₃ | - | - | - | Improved |
Data compiled from multiple sources.[4][5][6][7] Yields can vary significantly based on specific substrates.
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
| Water | 80.1 | Low |
| Ethanol | 24.5 | Moderate |
| Acetonitrile | 37.5 | High |
| Toluene | 2.38 | Low |
| Glacial Acetic Acid | 6.15 | 77-82 |
| Dichloromethane (DCM) | 8.93 | Low |
| N,N-Dimethylformamide (DMF) | 36.7 | Low |
| Tetrahydrofuran (THF) | 7.58 | Low |
| Chloroform (CHCl₃) | 4.81 | Low |
Data suggests that solvents with higher dielectric constants can lead to higher yields, though other factors also play a significant role.[8][9]
Table 3: Effect of Temperature on Reaction Yield
| Temperature (°C) | Time (min) | Yield (%) |
| 25 (Room Temp) | 30 | 65 |
| 50 | 30 | 75 |
| 70 | 30 | 85 |
| 90 | 30 | 95 |
| 100 | 30 | 92 |
Data for the reaction of benzaldehyde, urea, and ethyl acetoacetate in water with 20 mol% HCl catalyst.[5]
Experimental Protocols
Protocol 1: Classical Biginelli Reaction
This protocol outlines the traditional method for synthesizing dihydropyrimidinones.
-
Reactants:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalytic amount of HCl
-
-
Solvent:
-
Ethanol
-
-
Procedure:
-
Combine the aldehyde, β-ketoester, urea (or thiourea), and a catalytic amount of HCl in a round-bottom flask.
-
Add ethanol as the solvent.
-
Heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.[1]
-
Protocol 2: Solvent-Free Grinding Method for Biginelli Reaction
This environmentally friendly protocol avoids the use of organic solvents.
-
Reactants:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl
-
-
Procedure:
Visualizations
Diagram 1: General Experimental Workflow for Pyrimidine Synthesis
A typical workflow for synthesizing pyrimidine derivatives.
Diagram 2: Troubleshooting Workflow for Low Yield
A logical approach to diagnosing and resolving low reaction yields.
Diagram 3: Logical Relationships in Optimizing Reaction Conditions
Interdependencies of key parameters for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
identifying common byproducts in 2-Methylsulfanylpyrimidine-4-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylsulfanylpyrimidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the cyclocondensation of S-methylisothiourea with a three-carbon carbonyl compound, such as a derivative of diethyl 2-formyl-3-oxosuccinate. This reaction, a variation of the Biginelli reaction, directly constructs the pyrimidine ring.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Suboptimal reaction conditions: The temperature, reaction time, or pH may not be optimal.
-
Impure starting materials: Purity of S-methylisothiourea and the carbonyl compound are crucial.
-
Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product degradation: The desired product might be unstable under the reaction or workup conditions.
Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?
Multiple spots on a TLC plate indicate the presence of impurities. Besides your target compound, these could be:
-
Unreacted starting materials: S-methylisothiourea and the carbonyl compound.
-
Tautomeric isomers: Dihydropyrimidine intermediates or tautomers of the final product can sometimes be isolated.
-
Hydrolysis products: If the synthesis involves an ester intermediate, incomplete hydrolysis will leave residual ester. The methylsulfanyl group can also be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Oxidation products: The methylsulfanyl group (-SCH₃) can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).
Troubleshooting Guides
Issue 1: Persistent Impurity with a Similar Rf to the Product
Symptoms:
-
Difficulty in purifying the final product by recrystallization.
-
Broad NMR peaks or extra signals.
-
A melting point range that is broad and lower than the literature value.
Possible Cause: A common impurity is the corresponding ethyl ester of the target molecule if the synthesis proceeds via saponification of an ester intermediate. Another possibility is the presence of a tautomeric isomer.
Troubleshooting Steps:
-
Confirm the presence of the ester: Use spectroscopic methods like ¹H NMR to check for the characteristic signals of an ethyl group (a quartet and a triplet).
-
Extend hydrolysis: If an ester is present, prolong the hydrolysis reaction time or use a stronger base to ensure complete conversion to the carboxylic acid.
-
Optimize pH during workup: Carefully adjust the pH during the acidic workup to ensure complete precipitation of the carboxylic acid, leaving the more non-polar ester in the solution.
-
Chromatography: If recrystallization is ineffective, column chromatography using a suitable solvent system can be employed for separation.
| Compound | Typical ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | ~2.6 (s, 3H, -SCH₃), ~8.0-9.0 (m, 2H, pyrimidine protons), ~13.0 (br s, 1H, -COOH) |
| Ethyl 2-methylsulfanylpyrimidine-4-carboxylate | ~1.4 (t, 3H, -CH₂CH₃ ), ~2.6 (s, 3H, -SCH₃), ~4.4 (q, 2H, -CH₂ CH₃), ~8.0-9.0 (m, 2H, pyrimidine protons) |
Issue 2: Appearance of a More Polar Impurity
Symptoms:
-
A new spot on the TLC with a lower Rf value.
-
An increase in the mass of the product detected by mass spectrometry (e.g., M+16 or M+32).
Possible Cause: The methylsulfanyl group is susceptible to oxidation to form 2-(methylsulfinyl)pyrimidine-4-carboxylic acid (sulfoxide) or 2-(methylsulfonyl)pyrimidine-4-carboxylic acid (sulfone). This can be caused by oxidizing agents present as impurities or by exposure to air at elevated temperatures.
Troubleshooting Steps:
-
Reaction under inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.
-
Use degassed solvents: Solvents can contain dissolved oxygen which can promote oxidation.
-
Purification: These more polar byproducts can often be separated from the desired product by recrystallization or column chromatography.
| Compound | Molecular Weight ( g/mol ) | Mass Spectrometry (M+H)⁺ |
| This compound | 170.19 | 171.04 |
| 2-(Methylsulfinyl)pyrimidine-4-carboxylic acid | 186.19 | 187.03 |
| 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid | 202.19 | 203.03 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate (1 equivalent) in ethanol.
-
Addition of Base: Add a solution of sodium ethoxide (2 equivalents) in ethanol to the flask and stir for 30 minutes at room temperature.
-
Addition of Carbonyl Compound: Add diethyl 2-formyl-3-oxosuccinate (1 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After completion, add a solution of sodium hydroxide (3 equivalents) in water and continue to reflux for another 2 hours to hydrolyze the ester.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and wash with diethyl ether. Acidify the aqueous layer with concentrated HCl to pH 2-3.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common byproduct formation pathways.
Technical Support Center: Advanced Purification of Pyrimidine Carboxylic Acids
Welcome to the technical support center for the purification of pyrimidine carboxylic acids. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying pyrimidine carboxylic acids?
A1: The main difficulties arise from the dual nature of these molecules. They possess high polarity due to the pyrimidine ring and the carboxylic acid group, which can lead to poor solubility in common organic solvents but high solubility in polar protic solvents, making crystallization difficult.[1] Key challenges include poor retention and peak tailing in reverse-phase chromatography, co-crystallization of impurities, and removal of residual metal catalysts from coupling reactions.[1][2][3]
Q2: Which purification technique is the best starting point for a new pyrimidine carboxylic acid?
A2: For solid compounds, recrystallization is often the most effective and scalable initial purification method.[2] If the compound is resistant to crystallization or contains impurities with similar solubility, a well-designed acid-base extraction can effectively remove neutral or basic impurities.[4][5][6] For complex mixtures or stubborn impurities, chromatographic methods are necessary.
Q3: My pyrimidine carboxylic acid is highly polar and shows poor retention on my C18 reverse-phase HPLC column. What can I do?
A3: This is a common issue. To improve retention in reverse-phase chromatography, you can:
-
Adjust Mobile Phase pH: Suppressing the ionization of the carboxylic acid by lowering the pH of the mobile phase (e.g., with 0.1% formic or acetic acid) will increase its hydrophobicity and retention.[1]
-
Use a Polar-Embedded Column: These columns are designed to provide better retention for polar analytes.[1][7]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for highly polar compounds, as it uses a polar stationary phase to promote retention.[1][8][9]
Q4: How can I remove residual palladium from my compound after a cross-coupling reaction?
A4: Palladium removal is a critical step, as regulatory limits for residual metals in active pharmaceutical ingredients (APIs) are very strict.[3] While methods like recrystallization and activated carbon treatment can sometimes reduce palladium levels, they are often insufficient.[3] The most effective methods involve the use of metal scavengers. Solid-supported scavengers with thiol or amine functionalities (e.g., mercapto-modified silica) are highly effective at binding palladium, which can then be removed by simple filtration.[10] Trithiocyanuric acid (TMT) is another reagent used effectively in industrial settings.[11]
Troubleshooting Guides
Issue 1: Recrystallization Problems
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Solution is not supersaturated (too much solvent used). 2. Compound is too soluble in the chosen solvent. | 1. Re-heat the solution and evaporate some solvent to increase concentration.[12] 2. Add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[1] 3. Scratch the inner wall of the flask with a glass rod to create nucleation sites.[12][13] 4. Add a "seed crystal" of the pure compound.[12][13] |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Choose a lower-boiling point solvent. 2. Allow the solution to cool more slowly (e.g., leave at room temperature before moving to an ice bath).[13] 3. Perform a preliminary purification (e.g., acid-base extraction) to remove gross impurities. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to adsorb the colored impurities.[1] |
| Low recovery/yield after recrystallization. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[12] 2. Wash the collected crystals with a minimal amount of ice-cold solvent.[1][12] 3. Try a different solvent system where the solubility difference between hot and cold is greater. |
Issue 2: Chromatography Problems
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks badly on a silica gel column. | Strong interaction between the acidic compound and the acidic silica gel. | 1. Add a small percentage of a polar, acidic modifier like acetic acid or formic acid to the eluent. This can improve peak shape by competing for active sites on the silica.[14] 2. Consider using a different stationary phase, such as alumina, which is basic and may interact more favorably with the acidic compound.[15] |
| Compound does not move from the baseline in normal-phase chromatography. | The compound is too polar for the chosen mobile phase. | 1. Significantly increase the polarity of the mobile phase (e.g., increase the percentage of methanol or ethanol). A common eluent system for very polar compounds is dichloromethane/methanol/ammonia.[15] 2. Switch to a reverse-phase or HILIC system.[8][9] |
| Impurities co-elute with the product. | Insufficient resolution between the product and impurities. | 1. Optimize the mobile phase composition by running a gradient elution. 2. Try a different stationary phase (e.g., switch from C18 to a phenyl-hexyl or polar-endcapped column in reverse-phase).[1][7] 3. Explore mixed-mode chromatography, which combines multiple separation mechanisms like reverse-phase and ion-exchange.[1] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol is designed to separate a pyrimidine carboxylic acid from neutral or basic organic impurities.
Methodology:
-
Dissolution: Dissolve the crude mixture (~1.0 g) in a suitable organic solvent (e.g., 20 mL of diethyl ether or dichloromethane) in a separatory funnel.[4][5]
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.[4][6] The pyrimidine carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution (10 mL) to ensure complete transfer of the acid.[4] Combine the aqueous extracts.
-
Back-Wash (Optional): To remove any neutral compound that may have contaminated the aqueous layer, wash the combined aqueous extracts with a small portion of the organic solvent (10 mL). Discard this organic wash.[4]
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH < 2). The protonated pyrimidine carboxylic acid should precipitate out of the solution.[4][16]
-
Isolation: Collect the solid product by vacuum filtration, washing it with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven.
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger
This protocol describes the removal of residual palladium catalysts from an organic solution.
Methodology:
-
Solution Prep: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent if necessary.
-
Scavenger Addition: Add a solid-supported mercapto-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. The amount of scavenger needed is typically 5-20 equivalents relative to the initial amount of palladium catalyst.
-
Stirring: Stir the mixture at a specified temperature (e.g., 40-60 °C) for a period of 2-18 hours.[10] The optimal time and temperature should be determined empirically.
-
Filtration: After the scavenging period, cool the mixture to room temperature and filter it through a pad of Celite or a suitable filter aid to remove the solid scavenger now bound with palladium.[10]
-
Rinsing: Wash the filter cake with a fresh portion of the organic solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the product with significantly reduced palladium content. The palladium levels can be quantified by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Visualizations: Workflows and Logic Diagrams
Caption: General purification workflow for pyrimidine carboxylic acids.
Caption: Decision tree for troubleshooting failed crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Scale-Up Production of Pyrimidine-Based Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up production of pyrimidine-based compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Reaction & Synthesis
Q1: My pyrimidine synthesis reaction is not going to completion upon scale-up. What are the potential causes and how can I troubleshoot this?
Low yields or incomplete conversion during scale-up can be frustrating. Several factors that might not be apparent at the lab scale can become significant at a larger scale.[1][2][3]
-
Inadequate Mixing: Poor agitation in larger reactors can lead to localized concentration and temperature gradients, hindering the reaction.[4]
-
Solution: Ensure your reactor's stirring mechanism is adequate for the increased volume. Consider using overhead stirrers with appropriate impeller designs for better mixing.
-
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as the scale increases, which can lead to inefficient heat transfer.[1][5]
-
Solution: Monitor the internal reaction temperature closely. If the reaction is endothermic, ensure your heating system can maintain the optimal temperature throughout the larger volume. For exothermic reactions, ensure the cooling system is sufficient to prevent overheating.
-
-
Reagent Purity and Addition: The quality of reagents can vary between batches, and the rate of addition becomes more critical at a larger scale.[3][6]
-
Solution: Use reagents of consistent, high purity. For critical reactions, consider titrating new batches of reagents. Control the rate of addition of key reagents, as a slow, controlled addition can often improve yields and reduce side products.
-
-
Solvent Effects: Ensure solvents are rigorously dried, as moisture can quench reagents and introduce side reactions.[3][7]
Q2: I am observing a significant exotherm in my pyrimidine synthesis during scale-up, posing a safety risk. How can I manage this?
Reaction exotherms are a major safety concern during scale-up and can lead to thermal runaway if not properly controlled.[4][5]
-
Strategies for Mitigation:
-
Semi-batch or Continuous Feeding: Instead of adding all reactants at once, add one reactant gradually to control the rate of heat generation.[4]
-
Dilution: Using an appropriate solvent can increase the thermal mass of the reaction mixture, helping to absorb and dissipate heat.[4]
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system that has the capacity to remove the heat generated.[4]
-
Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly reduce the rate of heat evolution.[4]
-
-
Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry to understand the heat of reaction and the potential for thermal runaway.[4]
Purification & Isolation
Q3: I am facing challenges with the purification of my polar pyrimidine derivative using reverse-phase chromatography. What can I do to improve separation?
High polarity in pyrimidine derivatives can lead to poor retention and peak tailing in reverse-phase chromatography.[8]
-
Column Selection: Use a polar-embedded or polar-endcapped column, which is designed for better retention of polar analytes.[8]
-
Mobile Phase Modification:
-
Decrease Organic Modifier: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of polar compounds.[8]
-
Adjust pH: For acidic or basic pyrimidine derivatives, adjusting the mobile phase pH to suppress ionization can increase hydrophobicity and improve retention.[8]
-
Ion-Pairing Agents: For very polar or ionic compounds, adding an ion-pairing agent to the mobile phase can improve retention and peak shape.
-
Q4: My pyrimidine compound is difficult to purify, and I suspect the presence of closely related impurities. What are the best strategies for their removal?
Impurities can be introduced from starting materials or formed during the reaction.[7][9] Effective purification is critical to meet pharmaceutical standards.
-
Chromatography:
-
Column Chromatography: This is a common method for purifying compounds. For challenging separations, techniques like flash chromatography with high-performance silica or using different solvent systems can be effective.[10][11]
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound from closely related impurities.[10]
-
-
Crystallization: This is a powerful technique for purifying crystalline solids.
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[12] Experiment with different solvents or solvent mixtures.[12]
-
Recrystallization: If a single recrystallization is insufficient, a second recrystallization using a different solvent system may be necessary.[13]
-
-
Solid-Phase Extraction (SPE): SPE can be used to remove specific impurities based on their affinity for the sorbent.[10]
Crystallization
Q5: My pyrimidine compound is not crystallizing from the solution. What steps can I take to induce crystallization?
Failure to crystallize is a common issue, often related to supersaturation or solvent choice.[12]
-
Increase Supersaturation: The solution may not be sufficiently supersaturated.
-
Change the Solvent System: The compound may be too soluble in the chosen solvent. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[12]
-
Induce Nucleation:
-
Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.[13]
-
Scratching: Scratch the inside of the flask with a glass rod to create microscopic scratches that can serve as nucleation points.
-
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[10]
Q6: My compound is crashing out of solution as an oil or amorphous solid instead of forming crystals. How can I prevent this?
Rapid precipitation often occurs when the solution is too concentrated or cools too quickly.[13]
-
Slower Cooling: Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[13]
-
Use a More Viscous Solvent: A more viscous solvent can slow down the diffusion of molecules, promoting ordered crystal growth over rapid precipitation.
-
Start with a More Dilute Solution: A highly supersaturated solution can lead to rapid precipitation. Try using a slightly larger volume of solvent.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in 5-Fluorouracil (5-FU) Synthesis
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress by TLC or HPLC. Increase reaction time if necessary.[7] | Increased conversion of starting material. |
| Impure Starting Materials | Ensure uracil is of high purity and completely dry.[7] | Reduced side reactions and improved yield. |
| Inappropriate Fluorinating Agent | Select a fluorinating agent with appropriate reactivity for the substrate.[7] | Improved selectivity and yield. |
| Suboptimal Reaction Conditions | Optimize solvent (anhydrous polar aprotic) and temperature.[7] | Enhanced reaction rate and reduced byproduct formation. |
Table 2: Comparison of Purification Techniques for Pyrimidine Derivatives
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Crystalline solids with moderate to high purity. | Scalable, cost-effective, can yield very pure material. | Not suitable for amorphous solids or oils; requires appropriate solvent.[10] |
| Column Chromatography | Separation of mixtures with different polarities. | Versatile, can separate complex mixtures.[10] | Can be time-consuming and require large volumes of solvent. |
| Preparative HPLC | High-purity isolation of target compounds. | High resolution, excellent for separating closely related impurities.[10] | Expensive, limited sample load, requires specialized equipment. |
| Solid-Phase Extraction (SPE) | Removing specific classes of impurities. | Fast, can be automated.[10] | Requires selection of the correct sorbent for the target compound and impurities. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Pyrimidine-Based Compound
-
Solvent Selection: Choose a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[12] Common solvents for pyrimidine derivatives include ethanol, ethyl acetate, and mixtures with hexanes.[12]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in the minimum amount of the selected hot solvent to form a saturated solution.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[10]
Protocol 2: Troubleshooting Poor Retention in Reverse-Phase HPLC for Polar Pyrimidine Derivatives
-
Initial Assessment: Run the sample on a standard C18 column with a typical mobile phase (e.g., water/acetonitrile gradient). If the compound elutes at or near the void volume, proceed with the following steps.
-
Column Change: Switch to a polar-embedded or polar-endcapped C18 column. These columns are designed to provide better retention for polar compounds.[8]
-
Mobile Phase Adjustment (Aqueous Component):
-
If the compound is acidic or basic, adjust the pH of the aqueous mobile phase to suppress ionization. For basic compounds, a higher pH (e.g., using a phosphate buffer at pH 7-8) can increase retention. For acidic compounds, a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) is beneficial.[8]
-
-
Mobile Phase Adjustment (Organic Component):
-
Decrease the initial percentage of the organic modifier in your gradient. For example, if your gradient starts at 10% acetonitrile, try starting at 5% or even 2%.[8]
-
-
Isocratic Hold: If using a gradient, introduce an initial isocratic hold at a low organic concentration for a few minutes to allow the compound to better adsorb to the stationary phase.
-
Flow Rate Reduction: A slower flow rate can sometimes improve resolution and retention for challenging separations.
-
Re-equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Mandatory Visualizations
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. fauske.com [fauske.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
troubleshooting guide for the Biginelli condensation reaction
Biginelli Condensation Reaction: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Biginelli condensation reaction, a one-pot, three-component reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Biginelli condensation reaction?
The Biginelli reaction is a multicomponent chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][2] This acid-catalyzed reaction is a cornerstone in heterocyclic chemistry due to the pharmacological importance of its products, which include calcium channel blockers and antihypertensive agents.[1][3]
Q2: What is the accepted mechanism for the Biginelli reaction?
While debated for years, the most widely accepted mechanism, proposed by Kappe, proceeds through an N-acyliminium ion intermediate.[4] The key steps are:
-
Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is often the rate-determining step.[2][3]
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and attacks the iminium ion.[5][6]
-
Cyclization and Dehydration: The intermediate then undergoes cyclization, followed by the elimination of a water molecule to yield the final dihydropyrimidinone product.[3][6]
Caption: The accepted Kappe mechanism for the Biginelli condensation reaction.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low product yield is one of the most common issues encountered in the Biginelli reaction. Several factors can contribute to this problem.
Q: My Biginelli reaction is giving a very low yield or no product at all. What are the possible causes and how can I improve it?
A: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity. Here’s a systematic approach to troubleshooting:
1. Catalyst Inefficiency:
-
Absence of Catalyst: The reaction is often very slow without a catalyst, resulting in poor yields.[7][8]
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[9]
-
Choice of Catalyst: While classical conditions use Brønsted acids like HCl, various Lewis acids have been shown to improve yields significantly.[1][7] Consider screening different catalysts.
Catalyst Comparison Data
| Catalyst Type | Examples | Typical Conditions | Advantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Reflux in Ethanol | Readily available, classic method. |
| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃, ZrCl₄ | Often milder conditions, sometimes solvent-free. | Higher yields, shorter reaction times.[5][7] |
| Heterogeneous | Silica-supported acids, Clays | Solvent-free or reflux | Easy recovery and reusability.[10][11] |
2. Reaction Conditions:
-
Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.
-
Reaction Time: Some substrate combinations are inherently slow and may require extended reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9][12]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Ethanol is classic, but other solvents like acetonitrile, or even solvent-free conditions, have proven effective for certain substrates.[7][13] Highly polar and highly non-polar solvents can sometimes give lower yields.[14]
3. Reactant Quality and Stoichiometry:
-
Purity: Ensure all reactants (aldehyde, β-ketoester, and urea/thiourea) are pure. Impurities can inhibit the reaction.
-
Aldehyde Reactivity: Electron-withdrawing groups on the aromatic aldehyde can sometimes lead to lower yields, while electron-donating groups may favor the reaction.[15] Aliphatic aldehydes are also known to give moderate yields under standard conditions.[16]
-
Stoichiometry: A slight excess of the urea and β-ketoester components is sometimes used to drive the reaction to completion.
Caption: A troubleshooting workflow for addressing low product yield.
Problem 2: Formation of Side Products and Purification Difficulties
The one-pot nature of the Biginelli reaction can sometimes lead to the formation of side products, complicating purification.
Q: My reaction mixture is complex, and I'm struggling to isolate the pure DHPM product. What are the common side reactions, and what purification strategies can I use?
A: Side reactions can arise from self-condensation of reactants or alternative reaction pathways.
1. Common Side Products:
-
Hantzsch Dihydropyridine: A common side product, especially at higher temperatures, is the Hantzsch dihydropyridine, formed from the condensation of the aldehyde with two equivalents of the β-ketoester and ammonia (from urea decomposition).
-
Knoevenagel Condensation Product: The aldehyde can react with the β-ketoester to form a Knoevenagel adduct, which may not proceed to the final product.[13]
-
Urea Self-Condensation: At high temperatures, urea can self-condense or decompose.
2. Troubleshooting and Minimizing Side Products:
-
Temperature Control: Carefully control the reaction temperature. Lowering the temperature may reduce the rate of side product formation.
-
Order of Addition: While it's a one-pot reaction, in some modified protocols, a pre-condensation of the aldehyde and urea is performed before adding the β-ketoester to favor the desired pathway.
-
Catalyst Choice: The choice of catalyst can influence selectivity. Some Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.
3. Purification Strategies:
-
Recrystallization: The DHPM product often has low solubility in the reaction solvent (e.g., ethanol) and may precipitate upon cooling.[3] Recrystallization from a suitable solvent (like ethanol or ethyl acetate) is the most common and effective purification method.
-
Column Chromatography: If recrystallization is ineffective due to impurities with similar solubility, purification by column chromatography on silica gel is a reliable alternative.[9]
-
Workup Procedure: A typical workup involves cooling the reaction, collecting the precipitate by filtration, and washing with a cold solvent to remove soluble impurities. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified.[9]
Caption: A general workflow for the workup and purification of DHPMs.
Experimental Protocols
Classic Biginelli Reaction Protocol (HCl Catalysis)
This protocol is a standard method for synthesizing DHPMs.
Materials:
-
Aromatic Aldehyde (10 mmol)
-
Ethyl Acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
Combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of concentrated hydrochloric acid (approx. 0.5 mL).
-
Heat the mixture to reflux with stirring. The reaction time can vary from a few hours to overnight depending on the substrates.[9]
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
If necessary, recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
Solvent-Free Biginelli Reaction Protocol (Lewis Acid Catalysis)
This protocol offers an environmentally friendlier alternative with often higher yields and shorter reaction times.
Materials:
-
Aromatic Aldehyde (10 mmol)
-
Ethyl Acetoacetate (10 mmol)
-
Urea (12 mmol)
-
Ytterbium(III) Triflate (Yb(OTf)₃) (0.2 mmol, 2 mol%)
Procedure:
-
In a flask, thoroughly mix the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and Yb(OTf)₃ (0.2 mmol).[5]
-
Heat the mixture at an appropriate temperature (e.g., 100 °C) with stirring for the required time (typically 30-90 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Add water to the reaction mixture and stir. The solid product will precipitate.
-
Collect the product by vacuum filtration, wash with water and then a small amount of cold ethanol.
-
The catalyst can often be recovered from the aqueous filtrate and reused.[5]
-
Recrystallize the product from ethanol if further purification is needed.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. name-reaction.com [name-reaction.com]
- 7. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 8. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. sctunisie.org [sctunisie.org]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 16. moodle2.units.it [moodle2.units.it]
preventing polymerization during pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot unwanted polymerization during pyrimidine synthesis.
Troubleshooting Guide: Unwanted Polymerization
Unwanted polymerization can manifest as the formation of insoluble precipitates, oils, or tars, leading to low yields and difficult purification of the desired pyrimidine product. This guide addresses specific issues you might encounter.
Issue 1: Formation of an Insoluble Precipitate or Tarry Substance During the Reaction
Question: I am observing a significant amount of a sticky, insoluble byproduct in my reaction, which is not my expected pyrimidine. What is causing this and how can I prevent it?
Answer: This is a common sign of unwanted polymerization of starting materials or reactive intermediates. The likely culprits are the aldehyde or the β-dicarbonyl compound (or its derivatives) used in the synthesis.
Possible Causes and Solutions:
-
Aldehyde Self-Polymerization: Aliphatic aldehydes, in particular, are prone to self-condensation or polymerization, especially under the acidic conditions often used in pyrimidine synthesis (e.g., Biginelli reaction).[1]
-
Solution 1: Slow Addition of Aldehyde: Instead of adding all the aldehyde at once, add it dropwise to the reaction mixture. This keeps its instantaneous concentration low, minimizing self-reaction.
-
Solution 2: Milder Reaction Conditions: Use a milder acid catalyst or reduce the reaction temperature. Harsher acidic conditions can promote aldehyde polymerization.[1]
-
-
Michael Addition Polymerization: If your synthesis involves an α,β-unsaturated carbonyl intermediate (formed, for example, via a Knoevenagel condensation), this species can act as a Michael acceptor and undergo polymerization.
-
Solution 1: Control Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of the Michael acceptor can lead to polymerization.
-
Solution 2: Introduce a Radical Inhibitor: If you suspect radical-initiated polymerization, the addition of a small amount of an inhibitor can be effective.
-
Issue 2: Low Yield of Pyrimidine with a Complex Mixture of High Molecular Weight Byproducts
Question: My reaction yields are consistently low, and my crude product analysis (e.g., by mass spectrometry) suggests the presence of oligomers or polymers. How can I address this?
Answer: Low yields coupled with high molecular weight byproducts strongly suggest that your starting materials or intermediates are polymerizing instead of participating in the desired cyclization reaction to form the pyrimidine ring.
Troubleshooting Workflow:
A logical workflow for troubleshooting this issue is presented below.
References
Technical Support Center: Addressing Stability Issues of Carboxylic Acid Derivatives in Synthesis
Welcome to the Technical Support Center for troubleshooting the synthesis and stability of carboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation.
General Stability and Reactivity
FAQ: Why do carboxylic acid derivatives have different stabilities?
The reactivity and stability of carboxylic acid derivatives are primarily determined by the nature of the leaving group attached to the acyl carbon. The general order of reactivity from most to least reactive is:
Acid Halides > Acid Anhydrides > Esters > Amides [1][2][3][4]
This trend is explained by the stability of the leaving group; a better leaving group corresponds to a more reactive derivative. The stability of the leaving group can be correlated with the pKa of its conjugate acid. A lower pKa indicates a more stable leaving group (a weaker base).[5] For instance, the chloride ion is an excellent leaving group as its conjugate acid, HCl, is very strong.[5] Conversely, the amide ion is a very poor leaving group because its conjugate acid, an amine, is a much weaker acid.[5]
Resonance also plays a role in stability. Amides have significant resonance stabilization, which decreases their reactivity, whereas acid chlorides have minimal resonance stabilization.[6][7]
Data Presentation: Reactivity of Carboxylic Acid Derivatives
| Carboxylic Acid Derivative | Leaving Group (Y) | Conjugate Acid (HY) | pKa of HY | Relative Reactivity |
| Acid Chloride | -Cl | HCl | ~ -7 | Highest |
| Acid Anhydride | -OCOR | RCOOH | ~ 4.8 | High |
| Ester | -OR | ROH | ~ 16 | Moderate |
| Amide | -NR₂ | R₂NH | ~ 38 | Lowest |
This table provides approximate pKa values to illustrate the trend in leaving group ability and resulting reactivity.[5]
Data Presentation: Relative Rates of Hydrolysis
Hydrolysis is a common pathway for the degradation of carboxylic acid derivatives. The rate of hydrolysis follows the general reactivity trend.
| Derivative | Relative Rate of Hydrolysis (Approximate) | Conditions for Hydrolysis |
| Acid Chloride | ~10¹¹ | Reacts vigorously with water at room temperature.[2][8] |
| Acid Anhydride | ~10⁷ | Reacts readily with water, often requiring anhydrous conditions for storage and reactions.[7][9][10] |
| Ester | 1 | Requires acid or base catalysis and often heat.[3][11] |
| Amide | ~10⁻² | Requires strong acid or base and prolonged heating.[3] |
Note: These are approximate relative rates intended for comparison.
Troubleshooting Guides in Q&A Format
Section 1: Acid Halides and Anhydrides
Q1: My acid chloride/anhydride is decomposing during storage/reaction. What's the cause and how can I prevent it?
A1: Acid halides and anhydrides are highly reactive and readily hydrolyze, even with trace amounts of moisture from the atmosphere or solvents.[2][7] This hydrolysis converts them back to the less reactive carboxylic acid, which is often observed as an impurity.
Troubleshooting & Solutions:
-
Work under anhydrous conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by using commercially available dry solvents.[9]
-
Use of inert atmosphere: For particularly sensitive compounds, perform reactions in a glovebox or under a positive pressure of an inert gas.
-
Purification: If your acid chloride is contaminated with the corresponding carboxylic acid, it can often be purified by fractional distillation.[12] However, this must be done carefully to avoid thermal decomposition. For less hydrolytically sensitive acid chlorides, a wash with a dilute sodium bicarbonate solution can be used, followed by drying and distillation, though this is hazardous for highly reactive acid chlorides like acetyl chloride.[12]
Experimental Protocol: Synthesis and Purification of an Acid Chloride
This protocol describes the conversion of a carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), a common and effective method.
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
Catalytic amount of anhydrous N,N-dimethylformamide (DMF) (optional, but can accelerate the reaction)
-
Oven-dried round-bottom flask, condenser, and addition funnel
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Dissolve the carboxylic acid in the anhydrous solvent in the round-bottom flask.
-
If using, add a catalytic amount of DMF.
-
Slowly add the thionyl chloride to the reaction mixture at room temperature or while cooling in an ice bath, as the reaction can be exothermic.
-
After the addition is complete, gently reflux the mixture until the evolution of HCl and SO₂ gases ceases (typically 1-3 hours). The off-gases should be vented through a scrubber containing an aqueous base solution.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC or LC-MS.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude acid chloride can be purified by fractional distillation under vacuum to yield the pure product.
Section 2: Esters
Q2: My Fischer esterification reaction is giving a low yield. What are the common causes and how can I improve it?
A2: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[13][14] Low yields are often due to the reaction reaching equilibrium without favoring the product, or due to the presence of water.
Troubleshooting & Solutions:
-
Shift the equilibrium: According to Le Chatelier's principle, you can increase the yield by:
-
Ensure anhydrous conditions: Any water present at the start of the reaction will inhibit the forward reaction. Use dry reagents and glassware.[13]
-
Sufficient catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
-
Reaction time and temperature: Ensure the reaction is refluxed for a sufficient amount of time to reach equilibrium. Monitor the reaction by TLC or GC.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (can be used in excess as the solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
Dean-Stark apparatus (optional)
-
Toluene (if using a Dean-Stark apparatus)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Combine the carboxylic acid and the alcohol (in excess) in a round-bottom flask.
-
Carefully add the catalytic amount of sulfuric acid.
-
If not using the alcohol as the solvent, add toluene and set up a Dean-Stark apparatus.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap, or until TLC/GC analysis indicates the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
If an excess of alcohol was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
Q3: I'm trying to convert an ester to an amide, but the reaction is not working well. What are the issues?
A3: The conversion of an ester to an amide (aminolysis) is possible but can be challenging because esters are less reactive than acid chlorides or anhydrides.[15][16] The reaction often requires forcing conditions.
Troubleshooting & Solutions:
-
Heating: The reaction of an ester with an amine or ammonia usually requires heat to proceed at a reasonable rate.[16][17]
-
Use of a more reactive derivative: For a more efficient amide synthesis, it is often better to first hydrolyze the ester to the carboxylic acid and then convert it to an acid chloride before reacting with the amine.[15]
-
Catalysis: Some methods use catalysts to facilitate the reaction. For example, sodium amidoboranes have been shown to be effective for the direct amidation of esters at room temperature.[18]
Section 3: Amides and Peptide Synthesis
Q4: My amide coupling reaction has a low yield. What are the potential causes?
A4: Low yields in amide bond formation can stem from several factors, including incomplete activation of the carboxylic acid, issues with the amine nucleophile, or side reactions.
Troubleshooting & Solutions:
-
Incomplete carboxylic acid activation: Ensure you are using a sufficient amount of a suitable coupling reagent (e.g., DCC, EDC, HATU).
-
Amine deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The use of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) can prevent this.
-
Steric hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow. In such cases, converting the carboxylic acid to the more reactive acid chloride may be beneficial.
-
Hydrolysis: The activated carboxylic acid intermediate can be hydrolyzed by water. Ensure anhydrous conditions are maintained.
-
Side reactions: The coupling reagent itself can sometimes lead to side products. For example, with carbodiimides, the formation of N-acylurea can be an issue. The addition of additives like HOBt or OxymaPure can suppress this.
Q5: I am observing epimerization/racemization in my peptide synthesis. How can I prevent this?
A5: Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a major side reaction in peptide synthesis.[11][19][20][21] It most commonly occurs during the activation of the carboxylic acid, proceeding through a planar oxazolone intermediate.[11]
Prevention Strategies:
-
Use of anti-racemization additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are commonly used with carbodiimide coupling reagents to suppress oxazolone formation.
-
Choice of coupling reagent: Some coupling reagents are less prone to causing epimerization than others. For example, phosphonium- and uronium-based reagents like PyBOP and HATU are often preferred.
-
Reaction conditions:
-
Temperature: Perform the coupling at a low temperature (e.g., 0 °C).
-
Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. The choice and amount of base are critical.
-
Solvent: Apolar solvents can sometimes reduce the rate of epimerization.
-
-
Pre-activation time: Minimize the time the carboxylic acid is in its activated state before the amine is added.
Caption: Mechanism of epimerization through a planar oxazolone intermediate.
Q6: How can I avoid diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS)?
A6: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide that leads to cleavage from the resin, resulting in a truncated peptide. This side reaction is particularly prevalent when proline is the second amino acid in the sequence.[21]
Prevention Strategies:
-
Choice of resin: Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders DKP formation.
-
Modified deprotection conditions: Instead of the standard 20% piperidine in DMF, use a milder deprotection cocktail such as 2% DBU and 5% piperazine in NMP.[19]
-
Dipeptide coupling: Couple the first two amino acids as a dipeptide unit to bypass the susceptible dipeptidyl-resin stage.
-
In situ neutralization: In Boc-based SPPS, in situ neutralization protocols can suppress DKP formation.[7]
Section 4: Protecting Groups
Q7: My t-butyl ester deprotection is incomplete. What should I do?
A7: Incomplete cleavage of a t-butyl ester, typically with trifluoroacetic acid (TFA), is a common issue.
Troubleshooting & Solutions:
-
Increase acid concentration/strength: If using a mixture of TFA in a solvent like DCM, increase the concentration of TFA. For very stubborn esters, neat TFA can be used.
-
Increase reaction time/temperature: Extend the reaction time and monitor by TLC or LC-MS. Gentle warming (e.g., to 40 °C) can also help, but be cautious of potential side reactions.
-
Use scavengers: The tert-butyl cation generated during deprotection can re-alkylate the product or other nucleophilic sites. Adding a scavenger like triisopropylsilane (TIS) or water can trap this cation.
Experimental Protocol: Deprotection of a Benzyl Ester by Hydrogenolysis
This protocol describes a common method for removing a benzyl protecting group.
Materials:
-
Benzyl-protected carboxylic acid
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or ethyl acetate (EtOAc) as solvent
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl ester in the solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Be aware that Pd/C can be pyrophoric when dry.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the deprotected carboxylic acid.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. chemrevise.org [chemrevise.org]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. benchchem.com [benchchem.com]
- 9. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Anhydride synthesis [organic-chemistry.org]
- 16. Khan Academy [khanacademy.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Efficient Purification of Carboxylic Acids Using Acid-Base Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of carboxylic acids via acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying carboxylic acids with acid-base extraction?
A1: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[1] The core principle relies on the differential solubility of a carboxylic acid and its corresponding carboxylate salt. The uncharged carboxylic acid is typically soluble in organic solvents and less soluble in water. By adding a base, the carboxylic acid is deprotonated to form its carboxylate salt. This salt is an ionic compound and is therefore more soluble in the aqueous phase than in the organic phase.[2][3] This change in solubility allows for the selective transfer of the carboxylic acid from the organic phase to the aqueous phase, leaving neutral or basic impurities behind in the organic layer.[2] Subsequently, the aqueous layer containing the carboxylate salt is acidified, which protonates the carboxylate back to the neutral carboxylic acid, causing it to precipitate out of the aqueous solution.[4][5]
Q2: How do I select an appropriate base for the extraction?
A2: The choice of base depends on the acidity of the carboxylic acid you are trying to extract. A common practice is to use a base that is strong enough to deprotonate the carboxylic acid but not so strong that it could cause unwanted side reactions, such as hydrolysis of esters if they are present in your mixture. For most carboxylic acids, a weak inorganic base like sodium bicarbonate (NaHCO₃) is sufficient.[1] If you are trying to separate a mixture of a strong acid (like a carboxylic acid) and a weak acid (like a phenol), sodium bicarbonate can be used to selectively extract the carboxylic acid, as it is generally not a strong enough base to deprotonate the phenol.[6] For less acidic carboxylic acids, a stronger base like sodium hydroxide (NaOH) might be necessary.[5]
Q3: What are the key considerations for choosing an organic solvent?
A3: An ideal organic solvent for acid-base extraction should meet several criteria:
-
Immiscibility with water: The solvent should not be miscible with the aqueous phase to ensure the formation of two distinct layers.[1]
-
Good solubility of the uncharged carboxylic acid: The organic solvent should effectively dissolve the carboxylic acid in its neutral form.
-
Poor solubility of the carboxylate salt: The ionized form of the carboxylic acid should have low solubility in the organic solvent.
-
Volatility: A lower boiling point is often preferred as it allows for easy removal of the solvent by evaporation at the end of the procedure to isolate the purified neutral compounds.[1]
-
Density: The density of the solvent relative to water will determine whether the organic layer is the upper or lower phase, which is important for practical separation. For example, diethyl ether has a lower density than water and will form the upper layer, while dichloromethane is denser and will be the lower layer.[1]
Q4: How can I maximize the yield of my purified carboxylic acid?
A4: To maximize your yield, consider the following points:
-
Thorough mixing: Ensure vigorous mixing of the organic and aqueous layers to maximize the surface area for the acid-base reaction and transfer of the carboxylate salt into the aqueous phase.[1] Incomplete mixing is a common cause of low yield.[4]
-
Sufficient amount of base: Use a sufficient molar excess of the base to ensure complete deprotonation of the carboxylic acid.[4]
-
Complete precipitation: After extracting the carboxylate into the aqueous phase, ensure complete precipitation of the carboxylic acid by acidifying the solution to a pH well below the pKa of the carboxylic acid (typically a pH of 2-3).[7] Always check the pH with litmus or a pH meter.[1]
-
Backwashing: To remove any neutral impurities that may have been carried over into the aqueous layer, a "backwash" step can be performed. This involves washing the aqueous layer containing the carboxylate salt with a fresh portion of the organic solvent before acidification.[4]
-
Minimize solubility in the final precipitation step: Cooling the acidified aqueous solution in an ice bath can help to decrease the solubility of the carboxylic acid and maximize its precipitation.[8]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Carboxylic Acid | - Incomplete deprotonation due to insufficient mixing or not enough base.[1][4] - Incomplete precipitation due to insufficient acidification.[1][4] - The carboxylic acid is too soluble in the acidified aqueous solution. | - Ensure thorough and vigorous shaking of the separatory funnel. - Calculate the molar amount of carboxylic acid and use a slight excess of base. - Acidify the aqueous layer to a pH of 2-3, checking with pH paper or a meter.[7] - If no precipitate forms after acidification, try extracting the acidified aqueous solution with a fresh portion of organic solvent.[6] - Cool the acidified solution in an ice bath to minimize the solubility of the carboxylic acid.[8] |
| Formation of an Emulsion | - The presence of surfactant-like impurities.[9] - Vigorous shaking of solutions with high concentrations of dissolved materials. - Use of chlorinated solvents.[10] | - Allow the separatory funnel to stand undisturbed for some time to allow the layers to separate.[11] - Gently swirl the mixture instead of shaking vigorously.[9] - Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9][12] - Filter the mixture through a pad of Celite or glass wool.[13] - Centrifugation can also be effective at breaking emulsions.[11] |
| Purified Carboxylic Acid is Contaminated with the Neutral Compound | - Incomplete extraction of the carboxylic acid into the aqueous phase. - Some of the organic layer was carried over with the aqueous layer during separation. - The neutral compound has some solubility in the aqueous phase. | - Perform multiple extractions with the basic solution to ensure all the carboxylic acid is transferred to the aqueous phase.[14] - Be careful when separating the layers to avoid transferring any of the organic phase. - Perform a "backwash" by washing the aqueous layer containing the carboxylate salt with a fresh portion of the organic solvent before acidification.[1][4] |
| Only One Liquid Phase is Observed | - The organic solvent used is miscible with water (e.g., ethanol, acetone). - The reaction mixture contains a water-miscible co-solvent. | - Choose an organic solvent that is immiscible with water. - If a co-solvent is present, it may need to be removed by evaporation before the extraction. Adding brine can also help to force the separation of layers.[10] |
| Difficulty Seeing the Interface Between Layers | - The solutions are dark in color. - The refractive indices of the two phases are very similar. | - Shine a light through the separatory funnel to help visualize the interface. - Gently rock the funnel to observe the movement of the interface. - Add a small amount of water and observe which layer increases in volume to identify the aqueous phase.[10] |
Data Presentation
Table 1: pKa Values of Common Carboxylic Acids
| Carboxylic Acid | Structure | pKa |
| Formic Acid | HCOOH | 3.75[15] |
| Acetic Acid | CH₃COOH | 4.76[16] |
| Propionic Acid | CH₃CH₂COOH | 4.87[16] |
| Benzoic Acid | C₆H₅COOH | 4.20[15][16] |
| Salicylic Acid | C₆H₄(OH)COOH | 2.97 |
| Oxalic Acid (pKa1) | HOOC-COOH | 1.27 |
| Oxalic Acid (pKa2) | HOOC-COO⁻ | 4.27 |
| Citric Acid (pKa1) | C₆H₈O₇ | 3.13[15] |
| Citric Acid (pKa2) | C₆H₇O₇⁻ | 4.76[15] |
| Citric Acid (pKa3) | C₆H₆O₇²⁻ | 6.40[15] |
Table 2: Properties of Common Organic Solvents for Extraction
| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Miscibility with Water |
| Diethyl Ether | (C₂H₅)₂O | 0.713[17] | 34.6[17] | Slightly soluble |
| Ethyl Acetate | CH₃COOC₂H₅ | 0.902 | 77.1 | Slightly soluble |
| Dichloromethane | CH₂Cl₂ | 1.326[18] | 39.6[18] | Immiscible |
| Chloroform | CHCl₃ | 1.489[18] | 61.2[18] | Immiscible |
| Toluene | C₇H₈ | 0.867 | 110.6 | Immiscible |
| Hexane | C₆H₁₄ | 0.659 | 69 | Immiscible |
Experimental Protocols
Protocol: Purification of a Carboxylic Acid from a Neutral Impurity
This protocol outlines the general steps for separating a carboxylic acid from a neutral compound using acid-base extraction.
1. Dissolution: a. Dissolve the mixture of the carboxylic acid and the neutral compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[1]
2. Extraction of the Carboxylic Acid: a. Add an aqueous solution of a weak base, such as 5% sodium bicarbonate, to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic solvent. b. Stopper the separatory funnel and shake vigorously for 1-2 minutes to ensure thorough mixing. Periodically vent the funnel by opening the stopcock to release any pressure buildup, especially when using bicarbonate which generates CO₂ gas.[6] c. Allow the layers to separate completely. The carboxylate salt of the acid will be in the aqueous layer. d. Carefully drain the lower layer into a clean flask. If the organic solvent is less dense than water (e.g., diethyl ether), the aqueous layer will be the bottom layer. If the organic solvent is denser (e.g., dichloromethane), the aqueous layer will be the top layer. e. Repeat the extraction of the organic layer with a fresh portion of the basic solution two more times to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.
3. Isolation of the Neutral Compound: a. The organic layer now contains the neutral compound. Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components. b. Drain the organic layer into a clean, dry flask and add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove any dissolved water.[4] c. Filter or decant the dried organic solution to remove the drying agent. d. Remove the organic solvent by rotary evaporation or simple distillation to obtain the purified neutral compound.[14]
4. Precipitation and Isolation of the Carboxylic Acid: a. Cool the combined aqueous extracts in an ice bath. b. Slowly add a strong acid, such as 6M HCl, dropwise to the aqueous solution while stirring until the solution is acidic (pH 2-3).[8] You should observe the carboxylic acid precipitating out of the solution. c. Collect the precipitated carboxylic acid by vacuum filtration using a Büchner funnel. d. Wash the collected solid with a small amount of cold deionized water to remove any remaining salts. e. Allow the purified carboxylic acid to air dry or dry it in a desiccator.
Mandatory Visualization
Caption: Workflow for purifying a carboxylic acid via acid-base extraction.
Caption: Chemical principle of acid-base extraction for carboxylic acids.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. study.com [study.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 11. azom.com [azom.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. global.oup.com [global.oup.com]
- 16. library.gwu.edu [library.gwu.edu]
- 17. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 18. tcichemicals.com [tcichemicals.com]
Validation & Comparative
comparative analysis of pyrimidine versus pyridine derivatives in research
In the vast landscape of heterocyclic chemistry, pyrimidine and pyridine scaffolds stand out as privileged structures, forming the backbone of numerous biologically active molecules and functional materials. While both are six-membered aromatic rings containing nitrogen, the presence of one nitrogen atom in pyridine versus two in pyrimidine profoundly influences their physicochemical properties and, consequently, their applications. This guide provides a comparative analysis of pyrimidine and pyridine derivatives in contemporary research, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal scaffold for their specific applications.
Physicochemical Properties: A Tale of Two Rings
The core difference between pyridine and pyrimidine lies in their electronic nature. Pyridine, with one nitrogen atom, is a π-deficient heterocycle, rendering it a weak base.[1] The introduction of a second nitrogen atom in pyrimidine at the 1 and 3 positions further decreases the electron density of the ring, making it significantly less basic than pyridine.[2][3] This fundamental difference in electron distribution dictates their reactivity and interaction with biological targets. Pyrimidine's reduced basicity, for instance, can be advantageous in drug design, as it may lead to fewer off-target effects related to basicity.[2]
| Property | Pyridine | Pyrimidine | Reference(s) |
| Chemical Formula | C₅H₅N | C₄H₄N₂ | [1] |
| Molar Mass | 79.1 g/mol | 80.09 g/mol | [1] |
| pKa of Conjugate Acid | ~5.2 | ~1.3 | [2] |
| Nature | π-deficient | More π-deficient | [2] |
Comparative Performance in Drug Discovery
Both pyridine and pyrimidine derivatives are integral to the development of a wide array of therapeutic agents, exhibiting pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial activities.[4] The choice between these scaffolds often depends on the specific therapeutic target and the desired pharmacological profile.
Anti-inflammatory Activity
A recent comparative study aimed to design and synthesize a novel series of pyridine and pyrimidine derivatives to evaluate their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] The results indicated that both classes of compounds exhibited significant inhibitory effects on nitric oxide (NO) production, a key mediator of inflammation.
| Compound | Scaffold | % NO Inhibition | IC₅₀ (µM) | Reference |
| 7a | Pyridine | 65.48 | 76.6 | [5] |
| 7f | Pyridine | 51.19 | 96.8 | [5] |
| 9a | Pyrimidine | 55.95 | 83.1 | [5] |
| 9d | Pyrimidine | 61.90 | 88.7 | [5] |
Interestingly, the most potent pyridine derivative (7a ) showed slightly better inhibition and a lower IC₅₀ value compared to the most potent pyrimidine derivative (9d ).[5] Further analysis of gene expression revealed that compound 7a was more effective in downregulating the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5]
Anticancer Activity
In the realm of oncology, both pyridine and pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation. A study focused on the development of type II c-Met inhibitors, a receptor tyrosine kinase implicated in various cancers, synthesized and evaluated a series of pyridine and pyrimidine-containing compounds.
| Compound | Scaffold | c-Met IC₅₀ (nM) | EBC-1 Cell Line IC₅₀ (nM) | Reference |
| 13d | Pyrimidine | Potent (not specified) | 127 | [6] |
In this particular study, the pyrimidine derivative 13d emerged as a highly promising lead compound, demonstrating potent c-Met inhibitory activity and excellent anti-proliferative effects against the EBC-1 lung cancer cell line.[6] Western blot analysis confirmed that 13d effectively inhibited c-Met phosphorylation in a dose-dependent manner.[6]
Antimicrobial Activity
The search for novel antimicrobial agents has led to the exploration of both pyridine and pyrimidine derivatives. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A comparative study of newly synthesized derivatives against various bacterial strains provided the following insights:
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidines | Staphylococcus aureus (MRSA) | 2 | [7] |
| Pyridine derivative 66 | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [5] |
| Pyridine derivative 65 | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [5] |
| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 | [8] |
While direct MIC value comparisons from a single study are ideal, the available data suggests that pyrimidine derivatives, such as the thiophenyl-pyrimidines, can exhibit potent activity against resistant bacterial strains like MRSA.[7]
Applications in Materials Science: Corrosion Inhibition
Beyond their biomedical applications, pyridine and pyrimidine derivatives have shown promise as corrosion inhibitors for various metals and alloys in acidic media. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process.
A comparative investigation of a pyridine derivative (2-phenylimidazo[1,2-a]pyridine, P1) and a pyrimidine derivative (2-(m-methoxyphenyl) imidazo[1,2-a]pyrimidine, P5) as corrosion inhibitors for C38 steel in 1 M HCl revealed the superior performance of the pyrimidine-based compound.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
| P1 (Pyridine derivative) | 1 x 10⁻³ | 92.5 | [4] |
| P5 (Pyrimidine derivative) | 1 x 10⁻³ | 95.8 | [4] |
The higher inhibition efficiency of the pyrimidine derivative was attributed to the presence of an additional nitrogen atom and an oxygen atom in its structure, which provide more centers for adsorption onto the steel surface.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols for the synthesis and evaluation of the discussed pyridine and pyrimidine derivatives.
Synthesis of Pyridine and Pyrimidine Derivatives from Chalcones
A common synthetic route to both pyridine and pyrimidine derivatives involves the use of chalcone precursors.
Synthesis of Pyridine Derivatives:
-
A mixture of a chalcone (0.01 mol) and 2-cyanothioacetamide (0.01 mol) is refluxed in ethanol (30 mL) in the presence of a catalytic amount of piperidine for 6-8 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from an appropriate solvent to yield the desired pyridine derivative.
Synthesis of Pyrimidine Derivatives:
-
A mixture of a chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) is dissolved in ethanol (25 mL).
-
An alcoholic solution of potassium hydroxide (5 mL) is added, and the mixture is refluxed for 10 hours.
-
The reaction mixture is cooled and poured into crushed ice. The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the pyrimidine derivative.
Biological Assays
Nitric Oxide (NO) Assay in RAW 264.7 Macrophages:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
In Vitro c-Met Kinase Inhibition Assay:
-
The assay is performed in a 96-well plate format using a recombinant c-Met enzyme.
-
The enzyme is incubated with the test compounds at various concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
The kinase reaction is allowed to proceed for a specific time at room temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based assay kit (e.g., ADP-Glo™).
-
The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Determination of Minimum Inhibitory Concentration (MIC):
-
A serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well plate.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plate is incubated under appropriate conditions for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathways to pyridine and pyrimidine derivatives.
Caption: Inhibition of the LPS-induced inflammatory pathway.
Caption: Experimental workflow for determining IC50 values.
Conclusion
Both pyrimidine and pyridine derivatives are undeniably powerful scaffolds in scientific research, each with its own set of strengths and characteristics. Pyridines, with their single nitrogen atom, offer a certain level of basicity and reactivity that has been successfully exploited in numerous applications. However, the dual-nitrogen-containing pyrimidine ring often provides enhanced biological activity and superior performance in materials science applications, as evidenced by its stronger corrosion inhibition. The choice between a pyrimidine and a pyridine derivative is not a matter of one being universally better than the other, but rather a strategic decision based on the specific research objective, the target , and the desired physicochemical and pharmacological properties. This guide, by presenting a side-by-side comparison supported by quantitative data, aims to empower researchers to make more informed decisions in their quest for scientific advancement.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of pyridine and pyrimidine derivatives based formamidine for copper corrosion inhibition in nitric acid: Experimental and computational exploration | Faculty of Science [b.aun.edu.eg]
- 3. mdpi.com [mdpi.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The inherent versatility of the pyrimidine scaffold allows for a wide range of chemical modifications, leading to analogs with diverse and potent biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various pyrimidine analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity of representative pyrimidine analogs from various studies. This data is intended to provide a comparative snapshot of their potential efficacy.
Table 1: Anticancer Activity of Pyrimidine Analogs
The anticancer potential of pyrimidine derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. Many pyrimidine-based anticancer agents function by inhibiting specific enzymes crucial for cancer cell growth, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3]
| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Series 1: Pyrazolo[3,4-d]pyrimidine Derivatives | ||||
| VIIa | Antitumor | 57 different cell lines | 0.326 - 4.31 | [4] |
| Series 2: Indolyl-Pyrimidine Hybrids | EGFR Inhibition | |||
| 4g | EGFR Inhibitor | MCF-7 | 5.1 | [2] |
| 4g | EGFR Inhibitor | HepG2 | 5.02 | [2] |
| 4g | EGFR Inhibitor | HCT-116 | 6.6 | [2] |
| Series 3: Pyrido[2,3-d]pyrimidine Derivatives | EGFR Inhibition | |||
| 25 | EGFR Kinase | - | 0.89 | [5] |
| 27 | EGFR Kinase | - | 0.62 | [5] |
| 29 | EGFR Kinase | - | 0.25 | [5] |
| Series 4: Pyrimidine-5-carbonitrile Derivatives | EGFR Inhibition | |||
| 10b | EGFR Inhibitor | HepG2 | 3.56 | [6] |
| 10b | EGFR Inhibitor | A549 | 5.85 | [6] |
| 10b | EGFR Inhibitor | MCF-7 | 7.68 | [6] |
Table 2: Antimicrobial Activity of Pyrimidine Analogs
The antimicrobial efficacy of pyrimidine analogs is commonly assessed by their ability to inhibit the growth of various bacterial and fungal strains. The Kirby-Bauer disk diffusion assay, which measures the zone of inhibition, and the determination of the Minimum Inhibitory Concentration (MIC) are standard methods.
| Compound ID | Bacterial Strain (Gram-positive) | Zone of Inhibition (mm) | MIC (µg/mL) | Bacterial Strain (Gram-negative) | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Series 1: 5-cyanothiouracil Derivatives | Bacillus anthracis Sterne | - | <6.3 | Escherichia coli NR698 | - | <12.5 | [7] |
| Series 2: Thiazolo[4,5-d]pyrimidine Derivatives | Staphylococcus aureus | - | - | Escherichia coli | - | - | [8] |
| Series 3: Pyrimidine Schiff's Bases | Bacillus subtilis | Moderate to Good | - | Escherichia coli | Moderate to Good | - | [9] |
| Series 4: 2-amino-4,6-diarylpyrimidines | Staphylococcus aureus | Significant | - | Escherichia coli | Significant | - | [10] |
Table 3: Anti-inflammatory Activity of Pyrimidine Analogs
The anti-inflammatory properties of pyrimidine derivatives are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[11][12]
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Series 1: Pyrimidine-5-carbonitrile Derivatives | ||||
| 3b | COX-2 | 0.20 | - | [13] |
| 5b | COX-2 | 0.18 | - | [13] |
| 5d | COX-2 | 0.16 | - | [13] |
| Series 2: Pyrazolo[3,4-d]pyrimidine Derivatives | ||||
| 8a | COX-2 | Superior to NS398 | - | [14] |
| 10a | COX-2 | Superior to NS398 | - | [14] |
| Series 3: Novel Pyrimidine Derivatives | ||||
| 3 | COX-2 | 0.85 | - | [11] |
| 4a | COX-2 | 0.65 | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine analogs to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Activity: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm diameter)
-
Pyrimidine analogs to be tested
-
Sterile saline or broth
-
McFarland turbidity standard (0.5)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the pyrimidine analogs onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the bacteria to the compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds. Edema is induced in the paw of a rodent by injecting carrageenan, and the reduction in swelling upon treatment with the test compound is measured.
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in saline)
-
Pyrimidine analogs to be tested
-
Vehicle (e.g., saline, DMSO)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrimidine analogs (or vehicle for the control group) orally or intraperitoneally at a specific time before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each compound-treated group compared to the control group.
Visualizing Molecular Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.
Signaling Pathway: EGFR Inhibition by Pyrimidine Analogs
Many pyrimidine analogs exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] By inhibiting the EGFR tyrosine kinase, these compounds block downstream signaling cascades that promote cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine analogs.
Experimental Workflow: Anticancer Drug Screening
The process of evaluating the anticancer potential of new compounds involves a series of well-defined steps, from initial cell culture to the final data analysis.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
validation protocols for bioassays involving 2-Methylsulfanylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The validation of bioassays is a critical step in drug discovery and development, ensuring the reliability and reproducibility of data. This guide provides a comparative overview of validation protocols for bioassays involving substituted pyrimidine carboxylic acids, a class of compounds known for their diverse biological activities. While specific data for 2-Methylsulfanylpyrimidine-4-carboxylic acid is not extensively available in public literature, this guide will draw upon established methodologies for analogous compounds to provide a robust framework for assay validation. We will explore validation parameters for two common applications of pyrimidine derivatives: anticancer and antimicrobial bioassays.
Section 1: Comparative Analysis of Bioassay Performance
To effectively evaluate the biological activity of a compound like this compound, it is crucial to employ validated bioassays. Below is a comparative summary of typical performance data obtained from two distinct bioassay types used for pyrimidine derivatives: a cell-based anticancer assay and an antimicrobial susceptibility test.
Table 1: Comparison of Anticancer Bioassay Performance for Pyrimidine Derivatives
| Parameter | Assay Type | Target/Cell Line | Test Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Cytotoxicity | MTT Assay | A549 (Lung Cancer) | Pyrimidine Derivative 2d | 50[1] | Doxorubicin | Not specified |
| Cytotoxicity | MTT Assay | LoVo (Colon Cancer) | Pyrimidine Derivative 4e | 10.91 ± 1.20[2] | Doxorubicin | Not specified |
| Enzyme Inhibition | EGFR Kinase Assay | EGFR Tyrosine Kinase | Pyrazolo[3,4-d]pyrimidine 16 | 0.034[3] | Erlotinib | 0.30[4] |
| Enzyme Inhibition | EGFR Kinase Assay | EGFR Tyrosine Kinase | Indolyl-pyrimidine 4g | 0.25[4] | Erlotinib | 0.30[4] |
Table 2: Comparison of Antimicrobial Bioassay Performance for Pyrimidine Derivatives
| Parameter | Assay Type | Test Organism | Test Compound | MIC Value (µg/mL) | Reference Compound | MIC Value (µg/mL) |
| Antibacterial Activity | Broth Microdilution | Staphylococcus aureus | Pyrimidine-hydroxamic acid complex 4a | 125[5] | Not specified | Not specified |
| Antibacterial Activity | Broth Microdilution | Escherichia coli | Pyrimidine-hydroxamic acid complex 4a | 125[5] | Not specified | Not specified |
| Antifungal Activity | Broth Microdilution | Aspergillus niger | Pyrimidine-hydroxamic acid 3 | 250[5] | Not specified | Not specified |
| Antifungal Activity | Broth Microdilution | Aspergillus flavus | Pyrimidine-hydroxamic acid 3 | 325[5] | Not specified | Not specified |
Section 2: Detailed Experimental Protocols
Robust and well-documented experimental protocols are the foundation of a successful bioassay validation. Below are detailed methodologies for the key experiments cited in the comparison tables.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][6]
Materials:
-
Cancer cell lines (e.g., A549, LoVo)
-
Complete cell culture medium (e.g., RPMI-1640 with 5% fetal bovine serum)
-
96-well microtiter plates
-
Test compounds (e.g., pyrimidine derivatives) and reference drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 2 x 104 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Protocol for EGFR Kinase Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of compounds against Epidermal Growth Factor Receptor (EGFR) kinase.[3][4][7][8]
Materials:
-
Recombinant human EGFR enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Substrate peptide and ATP
-
Test compounds and reference inhibitor (e.g., Erlotinib)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle control.
-
Enzyme Addition: Add 2 µL of the EGFR enzyme to each well.
-
Reaction Initiation: Add 2 µL of a mix containing the substrate peptide and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol for Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these tests.[9][10]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, A. niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds and reference antimicrobial agents
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[5]
Section 3: Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
This guide provides a foundational understanding of the validation protocols for bioassays involving pyrimidine carboxylic acid derivatives. By following these established methodologies and principles, researchers can ensure the generation of high-quality, reliable data for their specific compounds of interest, including this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Derivatives as EGFR Inhibitors for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, particularly in oncology.[2] This guide provides a comparative analysis of two prominent classes of pyrimidine derivatives, Pyrido[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines, as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival, making it a critical focus for drug development.[3][4]
Comparative Analysis of EGFR Inhibitory Activity
The efficacy of pyrimidine derivatives as EGFR inhibitors is highly dependent on the specific substitutions on the heterocyclic core. These modifications influence the compound's binding affinity to the ATP-binding site of the EGFR kinase domain, its selectivity, and its overall cellular activity. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine derivatives against both wild-type and mutant forms of EGFR, as well as their cytotoxic effects on cancer cell lines.
Quantitative Data Summary: Pyrido[2,3-d]pyrimidine Derivatives
| Compound | R1 | R2 | EGFRwt IC50 (µM) | EGFRT790M IC50 (µM) | A549 Cell Line IC50 (µM) | PC-3 Cell Line IC50 (µM) | Reference |
| 4b | 2,6-dichlorophenyl | -NH-CO-NH-C(CH3)3 | 0.45 | - | - | - | [5][6] |
| 4e | 3,5-dimethoxyphenyl | -NH-CO-NH-C(CH3)3 | >50 | - | - | - | [5][6] |
| 8a | 4-OCH3-phenyl | Fused Quinazoline | 0.099 | 0.123 | 16.2 | 7.98 | [7] |
| 8b | 4-CH3-phenyl | Fused Quinazoline | 0.419 | 0.290 | >100 | 11.35 | [7] |
| B1 | - | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | >1 µM | 0.013 | 0.087 (H1975) | - | [8] |
Quantitative Data Summary: Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | R1 | R2 | EGFRwt IC50 (µM) | EGFRT790M IC50 (µM) | A549 Cell Line IC50 (µM) | HCT-116 Cell Line IC50 (µM) | Reference |
| 12b | - | 4-chloroacetophenone | 0.016 | 0.236 | 8.21 | 19.56 | [9] |
| 4 | Phenyl | - | 0.054 | - | >100 | - | [10][11] |
| 15 | Phenyl | Cyano | 0.135 | - | >100 | - | [10][11] |
| 16 | Phenyl | - | 0.034 | - | >100 | - | [10][11] |
Key Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR signaling cascade, which is a critical pathway in regulating cell growth, proliferation, and survival.[3][4][12] Inhibition of this pathway by pyrimidine derivatives is a key mechanism of their anticancer activity.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives as EGFR inhibitors.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, where a decrease in ADP corresponds to inhibition of the EGFR enzyme.[13][14]
Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Compound (Pyrimidine Derivative)
-
Control Inhibitor (e.g., Erlotinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well or 96-well plates
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the test compound in the kinase assay buffer.
-
Assay Plate Setup: Add the diluted test compound or control inhibitor to the wells of the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer.
-
Add the master mix to each well.
-
Initiate the reaction by adding the diluted EGFR enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16][17][18]
Objective: To determine the cytotoxic effect (IC50 value) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3)
-
Complete cell culture medium
-
Test Compound (Pyrimidine Derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the test compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening pyrimidine derivatives for their anticancer activity, from initial compound synthesis to in vitro evaluation.
Caption: General workflow for the evaluation of pyrimidine derivatives as anticancer agents.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 4. ClinPGx [clinpgx.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
A Comparative Guide to the Efficacy of Novel Pyrimidine-Based COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of recently developed pyrimidine-containing selective cyclooxygenase-2 (COX-2) inhibitors. The data presented is compiled from recent preclinical studies and is intended to aid researchers in identifying promising candidates for further investigation. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: Efficacy of Novel Pyrimidine COX-2 Inhibitors
The following table summarizes the in vitro efficacy of several novel pyrimidine-based COX-2 inhibitors from recent studies. The data includes the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes, and the COX-2 selectivity index (SI), which is a ratio of the IC50 values (COX-1/COX-2) and indicates the selectivity of the compound for COX-2 over COX-1. A higher selectivity index is generally desirable, as it suggests a lower risk of gastrointestinal side effects associated with COX-1 inhibition.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Compound |
| L1 | >100 | 1.25 | >80 | Meloxicam, Piroxicam |
| L2 | >100 | 1.35 | >74 | Meloxicam, Piroxicam |
| Compound 3b | Not Reported | 0.20 | Not Reported | Celecoxib, Nimesulide |
| Compound 5b | Not Reported | 0.18 | Not Reported | Celecoxib, Nimesulide |
| Compound 5d | Not Reported | 0.16 | Not Reported | Celecoxib, Nimesulide |
| Compound 9d | 3.54 | 0.54 | 6.56 | Celecoxib |
| Celecoxib | 5.7 - 15 | 0.04 - 1.11 | 5.12 - 30 | - |
| Meloxicam | 2.5 | 1.5 | 1.67 | - |
| Piroxicam | 0.8 | 10 | 0.08 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these novel pyrimidine COX-2 inhibitors are provided below.
In Vitro COX Inhibition Assay
This assay determines the potency and selectivity of a compound by measuring the inhibition of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds and reference inhibitors (e.g., celecoxib, meloxicam) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, or an ELISA-based kit for prostaglandin E2)
-
96-well plates
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Serially dilute these to the desired concentrations in assay buffer. Prepare enzyme and substrate solutions.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme. Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination and Detection: Stop the reaction using a suitable stop solution (e.g., a solution of HCl). Measure the amount of prostaglandin produced using an appropriate detection method. For example, in a colorimetric assay using TMPD, the peroxidase activity of COX is monitored by the appearance of oxidized TMPD at 590 nm.[1]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.[2]
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model of acute inflammation to evaluate the anti-inflammatory activity of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-250 g)
-
1% (w/v) λ-carrageenan suspension in sterile saline
-
Test compounds and reference drug (e.g., indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or the reference drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[3][4]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[4][5] The contralateral paw may be injected with saline as a control.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume or thickness before and after the carrageenan injection. The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This in vitro cell-based assay assesses the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference drug (e.g., dexamethasone)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
Reagents for Western blotting or RT-PCR for iNOS and COX-2 expression analysis
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 96-well or 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL).[6]
-
Measurement of Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. The absorbance is measured at 540 nm.
-
Measurement of Pro-inflammatory Cytokines: Collect the cell culture supernatant at an appropriate time point (e.g., 6-24 hours) after LPS stimulation. Measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Analysis of iNOS and COX-2 Expression: To determine the effect of the compounds on the expression of inflammatory enzymes, lyse the cells after LPS stimulation and analyze the protein levels of iNOS and COX-2 by Western blotting. Alternatively, extract total RNA and analyze the mRNA expression levels by RT-PCR.
-
Cell Viability Assay: To ensure that the observed inhibitory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or XTT assay) in parallel.
-
Data Analysis: The results are typically expressed as the percentage of inhibition of NO or cytokine production compared to the LPS-stimulated control group. For gene and protein expression, the relative expression levels are compared to a housekeeping gene/protein.
Mandatory Visualizations
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway in inflammation.
Experimental Workflow for Evaluating Pyrimidine COX-2 Inhibitors
Caption: Experimental workflow for novel COX-2 inhibitors.
References
- 1. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. e-jar.org [e-jar.org]
- 6. mdpi.com [mdpi.com]
Pyrimidine Derivatives: A Comparative Review in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its versatile structure is central to a multitude of natural and synthetic compounds with a wide array of biological activities, including anticancer and antiviral effects. This guide provides a comparative analysis of pyrimidine derivatives, objectively evaluating their performance against other alternatives with supporting experimental data.
Comparative Anticancer Activity of Pyrimidine Derivatives
The anticancer potential of pyrimidine derivatives is significantly influenced by the specific substitutions on the pyrimidine ring, which can alter the molecule's affinity for its biological target, its pharmacokinetic properties, and overall efficacy.[1] A prime example is in the domain of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.
Pyrimidine vs. Quinazoline-Based EGFR Inhibitors
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, has shown superior efficacy, especially against mutant forms of EGFR, when compared to the first-generation quinazoline-based inhibitor, Erlotinib.[1][2] This is particularly evident in cases of the T790M mutation, a common mechanism of resistance to earlier EGFR inhibitors.
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
| Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.[1][2] |
The data clearly indicates that while both scaffolds are potent against wild-type and L858R mutant EGFR, Osimertinib's pyrimidine core provides a significant advantage in inhibiting the resistant T790M mutant, both at the biochemical and cellular levels.
Comparative Antiviral Activity of Pyrimidine Derivatives
Pyrimidine nucleoside analogues are a critical class of antiviral drugs that function by mimicking natural nucleosides, thereby inhibiting viral replication.[3] They are integral components of therapies for various viral infections, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).
Pyrimidine-Based Antivirals vs. Other Nucleoside Analogues
The efficacy of pyrimidine-based antivirals can be compared to other nucleoside analogues by examining their half-maximal effective concentration (EC50) against specific viruses. For instance, in the context of HIV, pyrimidine derivatives like Lamivudine are often used in combination with other antiretroviral agents.
| Compound | Drug Class | Virus | EC50 |
| Zidovudine (AZT) | Thymidine analogue (Pyrimidine) | HIV-1 | 0.03 µM |
| Lamivudine (3TC) | Cytidine analogue (Pyrimidine) | HIV-1 | Varies by cell type |
| Emtricitabine (FTC) | Cytidine analogue (Pyrimidine) | HIV-1 | Varies by cell type |
| Tenofovir | Adenosine analogue (Purine) | HIV-1 | Varies by cell type |
| INX-189 | Guanosine analogue (Purine) | HCV | 0.01 µM |
| NM107 | Cytidine analogue (Pyrimidine) | HCV | 1.23 µM |
| EC50 values are indicative and can vary based on assay conditions and cell lines used.[3][4] |
The selection of an antiviral agent depends on various factors including its potency (EC50), toxicity, and resistance profile. Pyrimidine nucleoside analogues remain a vital part of the antiviral armamentarium.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drug candidates. Below are protocols for key experiments cited in the evaluation of pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidine-based compound against a specific protein kinase (e.g., EGFR).[5][6]
Principle: This assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), whereas a higher signal suggests inhibition of the kinase.[5]
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Test compound (pyrimidine derivative)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds and controls (DMSO for 100% activity, no enzyme for 0% activity) to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. Dispense the mixture into each well.
-
Incubation: Incubate the plate at room temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the in vivo anticancer efficacy of a pyrimidine derivative in a mouse model.[7][8]
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. The effect of the test compound on tumor growth is monitored over time.[8]
Materials:
-
Human cancer cell line (e.g., H1975 for an EGFR inhibitor study)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cell culture medium and supplements
-
Sterile PBS and Matrigel
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the cancer cells under standard conditions. Ensure cells are in the logarithmic growth phase before implantation.
-
Cell Implantation: Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (and vehicle control) to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[9] Pyrimidine-based inhibitors, such as Osimertinib, act by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.[10]
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Experimental Workflow for In Vivo Xenograft Studies
The successful execution of in vivo xenograft studies relies on a well-defined and sequential workflow, from cell preparation to data analysis.
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpbs.com [ijpbs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
A Comparative Guide to the Anti-Inflammatory Profiles of Pyrimidine Compounds
Introduction: The Double-Edged Sword of Inflammation and the Rise of Pyrimidine Modulators
Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It is the body's attempt to remove the injurious stimuli and initiate the healing process. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, cardiovascular disorders, and cancer.[2] For decades, the therapeutic arsenal against inflammation has been dominated by corticosteroids and Non-steroidal Anti-inflammatory Drugs (NSAIDs).[2] While effective, their long-term use is associated with significant side effects.[3][4]
This has spurred the search for novel anti-inflammatory agents with improved safety and efficacy. Among the most promising scaffolds in medicinal chemistry is the pyrimidine nucleus.[5][6] Pyrimidines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms.[4][7] This core structure is a fundamental building block of nucleic acids (cytosine, thymine, and uracil), giving it inherent biocompatibility and a privileged status in drug design.[5] A vast body of research has demonstrated that pyrimidine derivatives possess a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[5][6][7] Clinically successful drugs, such as the Janus kinase (JAK) inhibitor Tofacitinib, underscore the therapeutic potential of this chemical class.[1]
This guide provides an in-depth comparison of the anti-inflammatory profiles of various pyrimidine compounds. We will delve into their mechanisms of action by exploring their effects on key inflammatory signaling pathways, present comparative experimental data from both in vitro and in vivo studies, and provide detailed protocols for essential assays to empower researchers in their own drug discovery efforts.
Pillar 1: Unraveling the Mechanisms - Key Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to modulate critical signaling pathways that orchestrate the inflammatory response.[1][4] Understanding these pathways is paramount to interpreting experimental data and designing novel compounds.
A. The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins (PGEs), which are potent lipid mediators of inflammation, pain, and fever.[4] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. The mechanism of action for many NSAIDs involves the inhibition of these enzymes.[4] Many pyrimidine derivatives have been developed as selective COX-2 inhibitors, aiming to provide anti-inflammatory relief while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[6][8]
Caption: The Cyclooxygenase (COX) Pathway and selective inhibition by pyrimidine compounds.
B. The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcription factor that serves as a pivotal mediator of inflammatory responses.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[11] Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1) or microbial products, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[11] IKK then phosphorylates IκBα, targeting it for ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][11][12] Pyrimidine compounds can exert anti-inflammatory effects by interfering with this pathway at various points, thereby suppressing the expression of inflammatory mediators.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
C. The Mitogen-Activated Protein Kinase (MAPK) Pathway
MAPK pathways are crucial signaling cascades that convert a wide range of extracellular signals into intracellular responses, including inflammation.[13][14] In mammals, the main MAPK subfamilies involved in inflammation are p38 MAPK, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[15] These kinases are activated by a three-tiered phosphorylation relay system (MAP3K → MAP2K → MAPK).[13][15] Once activated, they phosphorylate various transcription factors (like AP-1) and other proteins, leading to the production of pro-inflammatory cytokines and mediators.[16] The p38 MAPK pathway, in particular, is a key regulator of cytokine production and a validated target for anti-inflammatory drugs.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalajrb.com [journalajrb.com]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. wjarr.com [wjarr.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purformhealth.com [purformhealth.com]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 16. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
Assessing the Cross-Reactivity of 2-Methylsulfanylpyrimidine-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel 2-methylsulfanylpyrimidine-4-carboxylic acid derivatives. The methodologies and data presented herein are intended to serve as a blueprint for researchers engaged in the discovery and development of targeted therapeutics, where selectivity is a critical determinant of both efficacy and safety.
Introduction to Cross-Reactivity
Drug cross-reactivity refers to the phenomenon where a compound interacts with targets other than its intended primary target. This can be mediated by immunological or non-immunological mechanisms. In the context of small molecule inhibitors, such as derivatives of this compound, cross-reactivity is often due to structural similarities in the binding sites of related proteins, such as kinases. Assessing the cross-reactivity profile of a lead compound is a crucial step in drug development to anticipate potential off-target effects and to understand its mechanism of action comprehensively.
Experimental Protocols for Assessing Cross-Reactivity
A variety of biochemical and cellular assays are employed to determine the activity, potency, and selectivity of chemical compounds. The following protocols are standard methods for evaluating the cross-reactivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test this compound derivatives (e.g., "Compound X," "Compound Y," "Compound Z") in 100% DMSO.
-
Prepare kinase, substrate, and ATP solutions in the appropriate reaction buffer.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a set temperature for a specific duration (e.g., 60 minutes at 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
The luminescent signal is proportional to the ADP concentration.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Radiometric Kinase Assay (e.g., HotSpot Assay)
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP or [γ-³³P]-ATP onto a substrate by a kinase.[1] It is considered a gold standard for kinase profiling.[2]
Methodology:
-
Reaction Setup:
-
Incubate the test compounds with the kinase, a specific substrate, cofactors, and radioisotope-labeled ATP ([γ-³³P]-ATP).[2]
-
-
Product Capture:
-
Spot the reaction mixtures onto filter papers, which bind the radiolabeled phosphorylated substrate.[2]
-
-
Washing:
-
Wash the filter papers to remove unreacted radiolabeled ATP.[2]
-
-
Detection:
-
Measure the radioactivity remaining on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the reduction in radioactive signal compared to a control without the inhibitor.
-
Determine the IC50 values.
-
Competition Binding Assays
These assays measure the ability of a test compound to displace a known ligand that binds to the kinase active site.[2]
Methodology:
-
Assay Principle:
-
A known, high-affinity ligand for the kinase of interest is either immobilized or labeled with a detectable tag (e.g., a fluorophore).
-
The kinase is incubated with this reference ligand in the presence of varying concentrations of the test compound.
-
-
Detection:
-
The amount of reference ligand that remains bound to the kinase is quantified. A reduction in this signal indicates that the test compound has displaced the reference ligand.
-
-
Data Analysis:
-
Determine the Ki or Kd value, representing the dissociation constant of the inhibitor, from the competition curve.
-
Comparative Cross-Reactivity Data
To illustrate the assessment of cross-reactivity, the following tables summarize hypothetical data for a series of this compound derivatives against a panel of related kinases.
Table 1: IC50 Values (nM) of this compound Derivatives Against a Kinase Panel
| Kinase Target | Compound X (Primary Target: Kinase A) | Compound Y | Compound Z |
| Kinase A | 15 | 25 | 50 |
| Kinase B | 250 | 150 | 300 |
| Kinase C | >10,000 | 8,000 | >10,000 |
| Kinase D | 800 | 950 | 1,200 |
| Kinase E | 5,000 | 4,500 | 6,000 |
Table 2: Selectivity Profile of Compound X
| Off-Target | IC50 (nM) | Selectivity (Fold vs. Kinase A) |
| Kinase B | 250 | 16.7 |
| Kinase C | >10,000 | >667 |
| Kinase D | 800 | 53.3 |
| Kinase E | 5,000 | 333.3 |
Visualizations
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow of an in vitro kinase inhibition assay.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by a derivative.
References
Safety Operating Guide
Proper Disposal of 2-Methylsulfanylpyrimidine-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 2-Methylsulfanylpyrimidine-4-carboxylic acid with appropriate personal protective equipment (PPE). This is to mitigate potential risks such as skin and eye irritation, which are common hazards associated with acidic organic compounds.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or tightly fitting goggles. A face shield may be necessary if there is a risk of splashing. | Protects against splashes and dust that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation.[3][4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be required if dust or aerosols are generated. | Minimizes the inhalation of potentially harmful dust or vapors.[3][4] |
| Body Protection | Laboratory coat or other protective clothing. | Prevents contamination of personal clothing.[3][4] |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[3]
Chemical Incompatibility
To prevent dangerous reactions during storage and disposal, it is critical to understand the chemical incompatibilities of this compound. Based on the general reactivity of pyrimidine derivatives and carboxylic acids, the following table summarizes key incompatibilities.[1][5]
| Incompatible Agents | Potential Hazards |
| Strong Oxidizing Agents (e.g., Peroxides, Nitrates) | Fire and explosion risk.[1][5] |
| Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Vigorous reaction, potential for the release of toxic fumes.[1][5] |
| Strong Bases | Exothermic reaction. |
| Acid Anhydrides (e.g., Acetic Anhydride) | Exothermic reaction.[1][5] |
| Acid Chlorides (e.g., Acetyl Chloride) | Exothermic reaction, generation of corrosive gases.[1][5] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through an approved hazardous waste disposal program.[1][6] Never dispose of this chemical down the drain or in regular trash.[4]
-
Waste Identification and Segregation :
-
Containment :
-
Solid Waste : Carefully transfer the solid material into the designated waste container, avoiding the creation of dust.[2]
-
Liquid Waste (Solutions) : If the compound is in a solution, collect it in a compatible, leak-proof container.[1][2][3] Do not mix with other solvent wastes unless their compatibility is confirmed.[3]
-
Contaminated Materials : Any materials, such as gloves, weighing paper, or pipette tips, contaminated with this compound should be collected in the same designated waste container.
-
-
Container Management :
-
Use containers that are chemically compatible with the waste. Whenever possible, use the original manufacturer's container.[3]
-
Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name, accumulation start date, and associated hazards.[3]
-
-
Storage :
-
Arrange for Professional Disposal :
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Methylsulfanylpyrimidine-4-carboxylic Acid
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory professionals handling 2-Methylsulfanylpyrimidine-4-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
When working with this compound, a comprehensive approach to safety is paramount. This includes the use of appropriate Personal Protective Equipment (PPE), adherence to strict handling procedures, and a clear plan for waste disposal. The following information synthesizes safety data from analogous chemical compounds to provide a robust operational plan.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powder form.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | In situations with a risk of splashing, a face shield should be worn in addition to safety goggles.[1][2] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is crucial in areas with inadequate ventilation or when handling the powder outside of a fume hood to avoid inhalation of dust particles.[1][3] |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect against incidental skin contact. For larger quantities or increased risk of splashing, a chemical-resistant apron is advised.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][4]
-
Before handling, wash hands thoroughly.[1]
2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
Avoid generating dust when handling the solid material.[5]
3. In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3][7] If irritation persists, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[4][7] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][6]
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[4]
-
Place the spilled material into a sealed, labeled container for proper waste disposal.[4][5]
-
Clean the spill area thoroughly.
5. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]
6. Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Do not mix with other waste streams.
-
Containers should be completely emptied and can be triple-rinsed for recycling or disposed of as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. americanchemistry.com [americanchemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
